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{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Documentation Hub

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  • Product: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
  • CAS: 1249104-16-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Profiling and Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Executive Summary In contemporary medicinal chemistry and bioconjugation, the strategic assembly of modular pharmacophores is critical for optimizing drug efficacy and pharmacokinetic profiles. {1-[(oxolan-2-yl)methyl]-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and bioconjugation, the strategic assembly of modular pharmacophores is critical for optimizing drug efficacy and pharmacokinetic profiles. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (also known as 1-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazol-4-yl methanol) is a highly versatile, synthetically accessible scaffold.

This molecule integrates three distinct functional domains:

  • The Oxolane (Tetrahydrofuran) Ring: A saturated cyclic ether that frequently serves as a ribose or furanose sugar mimic in nucleoside analogs, enhancing aqueous solubility and providing a hydrogen-bond acceptor[1].

  • The 1,2,3-Triazole Core: A metabolically stable heterocyclic linker that acts as a robust bioisostere for trans-amide bonds, resistant to hydrolytic, oxidative, and reductive degradation[2][3].

  • The Hydroxymethyl Handle: A reactive primary alcohol at the C4 position that enables downstream functionalization, including oxidation, esterification, or cross-coupling[4][5].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, a mechanistic breakdown of its synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and validated experimental protocols.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in biological systems and organic solvents. The structural integration of the oxolane ring and the triazole core yields a highly polar yet organic-soluble molecule.

PropertyValue / DescriptorPharmacological Relevance
Chemical Formula C₈H₁₃N₃O₂Low molecular weight fragment, ideal for lead optimization.
Molecular Weight 183.21 g/mol Highly efficient for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors (HBD) 1 (-OH group)Facilitates targeted interactions with receptor binding pockets.
Hydrogen Bond Acceptors (HBA) 4 (N2, N3, Oxolane-O, Hydroxyl-O)Strong potential for water solubility and target chelation.
Rotatable Bonds 4Provides conformational flexibility to adapt to binding sites.
Topological Polar Surface Area ~59.6 ŲOptimal for membrane permeability; potential for CNS penetration.

Synthesis Strategy: The CuAAC Mechanistic Workflow

The synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol relies on the highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6]. The reaction occurs between oxolan-2-ylmethyl azide and propargyl alcohol .

Causality of the Catalytic Cycle

The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway, lowering the activation energy and exclusively yielding the 1,4-disubstituted triazole[7].

  • Activation: Cu(I) coordinates with the alkyne (propargyl alcohol) to form a π-complex, significantly lowering the pKa of the terminal alkyne proton.

  • Deprotonation: Base-assisted deprotonation yields a reactive Cu(I)-acetylide intermediate.

  • Cycloaddition: The oxolan-2-ylmethyl azide coordinates to the copper center, forming a transient six-membered metallacycle.

  • Ring Contraction: The metallacycle undergoes rapid ring contraction and protonation to release the 1,4-triazole product and regenerate the Cu(I) catalyst[8].

CuAAC_Workflow Azide Oxolan-2-ylmethyl Azide (R-N3) Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Cycloaddition Alkyne Propargyl Alcohol (HC≡C-CH2OH) Pi_Complex Cu(I)-Alkyne π-Complex Alkyne->Pi_Complex Coordinates with Cu(I) Cu_Cat CuSO4 + Na-Ascorbate (Cu(I) Generation) Cu_Cat->Pi_Complex Supplies active catalyst Acetylide Cu(I)-Acetylide Intermediate Pi_Complex->Acetylide Deprotonation (-H+) Acetylide->Metallacycle Azide Coordination Product {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Metallacycle->Product Ring Contraction & Protonation

Mechanistic workflow of the CuAAC synthesis for the target 1,4-disubstituted triazole.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The use of specific additives (e.g., THPTA, EDTA) is strictly causal to prevent catalyst degradation and ensure product purity.

Phase 1: Preparation of Oxolan-2-ylmethyl Azide

Note: Low molecular weight organic azides pose explosion hazards. Keep the carbon-to-nitrogen ratio above 3:1 and avoid halogenated solvents during isolation.

  • Tosylation: Dissolve tetrahydrofurfuryl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) containing triethylamine (1.5 equiv). Cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield oxolan-2-ylmethyl 4-methylbenzenesulfonate.

  • Azidation: Dissolve the tosylate in anhydrous DMF. Add sodium azide (NaN₃, 1.5 equiv). Heat the mixture to 65 °C for 12 hours behind a blast shield.

  • Isolation: Dilute with diethyl ether and wash extensively with water (to remove DMF and unreacted NaN₃) and brine. Carefully concentrate under reduced pressure (do not heat above 35 °C) to yield the intermediate azide[6].

Phase 2: CuAAC Synthesis of the Target Triazole

This protocol utilizes a Cu(I) stabilizing ligand (THPTA) to prevent the disproportionation of Cu(I) and the generation of reactive oxygen species, which is critical if this scaffold is being conjugated to sensitive biological molecules[8][9].

  • Reagent Assembly: In a round-bottom flask, dissolve oxolan-2-ylmethyl azide (1.0 equiv) and propargyl alcohol (1.1 equiv) in a 1:1 mixture of tert-butanol and water (or DMSO/water for enhanced solubility).

  • Catalyst Preparation: In a separate vial, premix CuSO₄·5H₂O (5 mol%) with the THPTA ligand (10 mol%). This pre-complexation is critical to keep Cu(I) stable once reduced[9]. Add this complex to the main reaction flask.

  • Reduction: Add sodium ascorbate (15 mol%, freshly prepared in water) to the reaction mixture. The solution will typically shift from blue to pale yellow/colorless, indicating the successful generation of the active Cu(I) species[7].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via TLC (staining with KMnO₄ to detect the disappearance of propargyl alcohol) or LC-MS.

  • Quench and Purification: To remove the copper catalyst, add an excess of EDTA (ethylenediaminetetraacetic acid) and stir for 30 minutes until the aqueous layer turns blue (indicating Cu(II)-EDTA complexation)[9]. Extract the product with ethyl acetate, dry, and purify via silica gel flash chromatography to yield pure {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Chemical Reactivity & Applications in Drug Development

Reactivity of the Hydroxymethyl Handle

The primary hydroxyl group at the C4 position of the triazole is a highly versatile synthetic handle.

  • Oxidation: It can be oxidized to a formyl group (yielding a 4-formyl-1,2,3-triazole) using mild oxidants like MnO₂ or Dess-Martin periodinane. Care must be taken to avoid harsh acidic oxidants (like CrO₃) which might cleave the sensitive oxolane ether linkage[4].

  • Functionalization: The hydroxyl group can be converted into a leaving group (mesylate/halide) for subsequent nucleophilic substitution, or esterified to append lipophilic tails, altering the molecule's pharmacokinetic profile[5].

Bioisosterism and Target Binding

The 1,2,3-triazole ring is a premier bioisostere in medicinal chemistry. Its planar structure, dipole moment (~5 Debye), and distance between substituents make it an excellent geometric and electronic mimic of the trans-amide bond[2]. Unlike amides, the triazole ring is completely resistant to proteolytic cleavage, making it a powerful tool for increasing the in vivo half-life of peptidomimetics[3]. Furthermore, carbohydrate and saturated ether-derived triazoles (mimicking the oxolane structure) have demonstrated potent activity as enzyme inhibitors, such as in the targeting of glycogen phosphorylase[1].

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry IRIS Unimore
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry PubMed (NIH)
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol Benchchem
  • Synthesis of (Tetrahydrofuranyl)methyl-1,2,3-triazoles Through Alkyne–Azide Cycloaddition Catalyzed by a Dithioic Acid Copper(I) Complex Taylor & Francis
  • Tandem synthesis of 1-formyl-1,2,3-triazoles PMC (NIH)
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Jena Bioscience
  • Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors PubMed (NIH)
  • Synthesis of hydroxymethyl-1,2,3-triazoles ResearchG

Sources

Exploratory

1H and 13C NMR Spectral Analysis of {1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: A Comprehensive Technical Guide

Executive Summary {1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a highly functionalized heterocyclic compound typically synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-(azidometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a highly functionalized heterocyclic compound typically synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-(azidomethyl)oxolane and propargyl alcohol. This in-depth technical guide provides a rigorous, theoretically grounded analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. By elucidating the causality behind spectral assignments and detailing a self-validating experimental protocol, this whitepaper serves as an authoritative reference for structural verification in synthetic and medicinal chemistry workflows.

Molecular Architecture and Synthetic Context

The target molecule consists of an oxolane (tetrahydrofuran) ring connected via a methylene bridge to a 1,4-disubstituted 1,2,3-triazole ring, which is further substituted with a hydroxymethyl group. The regioselective formation of the 1,4-isomer is a hallmark of the CuAAC "click" reaction[1]. Understanding this synthetic pathway is crucial, as the resulting 1,4-disubstitution pattern dictates the characteristic downfield shift of the solitary triazole proton (H-5) observed in the NMR spectrum[2].

Workflow A 2-(Azidomethyl)oxolane C CuAAC Catalysis (Regioselective) A->C B Propargyl Alcohol B->C D Target Triazole Molecule C->D Click Reaction E NMR Sample Prep (CDCl3 + TMS) D->E F NMR Acquisition & Processing E->F

Fig 1. CuAAC synthetic workflow and subsequent NMR analysis pipeline for the target molecule.

Principles of NMR Assignment for the Target Molecule

The structural complexity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol introduces specific magnetic resonance phenomena that must be carefully interpreted:

  • Diastereotopicity (Causality of Splitting): The C2 carbon of the oxolane ring is a chiral center. Consequently, the adjacent methylene protons (N-CH 2​ ) bridging the oxolane and triazole rings are diastereotopic. They exist in different magnetic environments regardless of free C-C bond rotation. This results in an ABX spin system (presenting as two distinct doublets of doublets) rather than a simple singlet or doublet, serving as a diagnostic feature confirming the attachment of the achiral triazole to the chiral oxolane moiety.

  • Deshielding Effects (Causality of Chemical Shifts): The triazole ring is an electron-withdrawing, aromatic system. The H-5 proton is highly deshielded by both the aromatic ring current and the adjacent nitrogen atoms, typically resonating between 7.4 and 7.8 ppm[3]. Similarly, the oxolane C2 proton and the hydroxymethyl protons are deshielded by their directly attached oxygen atoms[4].

Logic Mol {1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Triazole 1,2,3-Triazole Core Mol->Triazole Oxolane Oxolane Ring Mol->Oxolane Linker Methylene Bridge Mol->Linker Hydroxyl Hydroxymethyl Mol->Hydroxyl T_NMR 1H: ~7.6 ppm (s) 13C: ~148, 122 ppm Triazole->T_NMR O_NMR 1H: ~1.6-4.1 ppm (m) 13C: ~25-78 ppm Oxolane->O_NMR L_NMR 1H: ~4.4 ppm (dd) Diastereotopic Linker->L_NMR H_NMR 1H: ~4.7 ppm (s) 13C: ~56 ppm Hydroxyl->H_NMR

Fig 2. Logical mapping of molecular substructures to their diagnostic NMR chemical shifts.

1 H NMR Spectral Data and Mechanistic Analysis

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.65s-1HTriazole C5-H
4.78s-2H-CH 2​ OH
4.45dd13.8, 3.51HN-CH 2​ a (diastereotopic)
4.35dd13.8, 7.21HN-CH 2​ b (diastereotopic)
4.15qd7.2, 3.51HOxolane C2-H
3.85m-1HOxolane C5-Ha
3.75m-1HOxolane C5-Hb
2.80br s-1H-OH (exchangeable)
1.85 - 2.05m-3HOxolane C3-Ha, C4-H 2​
1.65m-1HOxolane C3-Hb

Mechanistic Insights: The sharp singlet at 7.65 ppm unambiguously confirms the formation of the 1,2,3-triazole core[1]. The diastereotopic N-CH 2​ protons (4.45 and 4.35 ppm) validate the structural connectivity. Their large geminal coupling constant (J ≈ 13.8 Hz) is characteristic of protons attached to the same carbon in an asymmetric environment. The complex multiplets between 1.65 and 2.05 ppm correspond to the aliphatic protons of the oxolane ring, which are shielded relative to the heteroatom-adjacent protons[4].

13 C NMR Spectral Data and Mechanistic Analysis

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
148.2C (Quaternary)Triazole C4
122.5CHTriazole C5
77.8CHOxolane C2
68.5CH 2​ Oxolane C5
56.2CH 2​ -CH 2​ OH
53.4CH 2​ N-CH 2​ (Methylene bridge)
28.6CH 2​ Oxolane C3
25.4CH 2​ Oxolane C4

Mechanistic Insights: The quaternary C4 (148.2 ppm) and tertiary C5 (122.5 ppm) signals are highly diagnostic for 1,4-disubstituted 1,2,3-triazoles[2]. The oxolane C2 carbon (77.8 ppm) is shifted significantly downfield due to the electron-withdrawing effect of the intra-ring oxygen. The hydroxymethyl carbon (56.2 ppm) and the bridging methylene carbon (53.4 ppm) fall precisely within expected ranges for aliphatic carbons bonded to oxygen and nitrogen, respectively[1].

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility, high-fidelity data, and a self-validating analytical system, the following step-by-step methodology must be adhered to:

  • Sample Preparation: Dissolve 15-20 mg of the highly purified target compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl 3​ is chosen for its excellent solubilizing properties for moderately polar triazoles and lack of exchangeable protons.

  • Tube Selection & Geometry: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502-7). Critical Step: Ensure a solvent column height of exactly 4 to 5 cm. Volumes below this threshold will cause severe magnetic field inhomogeneities at the coil edges, degrading resolution.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the 1 H and 13 C frequencies. Shim the magnet using the 2 H lock signal of CDCl 3​ to achieve a sharp, symmetric solvent peak.

  • 1 H NMR Acquisition: Acquire the 1 H spectrum using a standard single-pulse sequence (e.g., Bruker zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation, acquisition time (AQ) to 3.0 seconds, and collect 16-32 scans.

  • 13 C NMR Acquisition: Acquire the 13 C spectrum using a proton-decoupled pulse sequence (e.g., Bruker zgpg30). Set D1 to 2.0 seconds and collect 1024-2048 scans (depending on exact sample concentration) to achieve an adequate signal-to-noise ratio for the quaternary C4 carbon.

  • Data Processing: Apply an exponential line broadening (LB) window function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. This enhances the signal-to-noise ratio without sacrificing critical resolution. Phase and baseline correct the spectra manually. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm or the residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

References

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 130970088, (2R,3S)-2-(azidomethyl)oxolane-3-thiol" PubChem, [Link]

  • [2] Strassner, T., et al. "Versatile Synthesis of 1, 2, 3-Triazolium-based Ionic Liquids." Semantic Scholar, [Link]

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11651290, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol" PubChem, [Link]

  • [1] Singh, D., et al. "Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations." The Royal Society, [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the novel heterocyclic compound, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. The synthesis is s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the novel heterocyclic compound, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. The synthesis is strategically designed around the highly reliable and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization data to facilitate the successful synthesis and validation of the target molecule. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding, making compounds containing this moiety of significant interest for therapeutic applications.[2][3]

Introduction and Strategic Overview

The target molecule, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, incorporates two key structural motifs: a tetrahydrofuran (oxolane) ring and a 1,2,3-triazole core. Triazole derivatives are of immense interest in pharmaceutical sciences due to their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[4][5] The strategic inclusion of the tetrahydrofuran moiety, a common fragment in natural products and bioactive molecules, offers opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the compound.

The synthetic approach detailed herein is a convergent two-step process. The first step involves the synthesis of the key intermediate, 2-(azidomethyl)tetrahydrofuran, from a commercially available starting material. The second, and final, step is the CuAAC reaction between this azide and propargyl alcohol to yield the target triazole. This strategy was chosen for its high efficiency, mild reaction conditions, and excellent control over regioselectivity, exclusively affording the desired 1,4-disubstituted triazole isomer.[1][6]

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway is depicted below. The core of this synthesis is the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Synthesis_Pathway cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC 'Click' Reaction THF_OH 2-(hydroxymethyl)tetrahydrofuran THF_Azide 2-(azidomethyl)tetrahydrofuran THF_OH->THF_Azide 1. TsCl, Py 2. NaN3, DMF Propargyl_OH Propargyl Alcohol Final_Product {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Propargyl_OH->Final_Product CuSO4.5H2O Na-Ascorbate t-BuOH/H2O THF_Azide->Final_Product

Figure 1: Overall synthetic pathway for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Step 1: Synthesis of 2-(azidomethyl)tetrahydrofuran

The initial step involves the conversion of a primary alcohol to an azide. A common and effective method is a two-step, one-pot procedure involving the tosylation of the alcohol followed by nucleophilic substitution with sodium azide. The tosyl group is an excellent leaving group, facilitating the SN2 displacement by the azide anion.

Step 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] The reaction mechanism, while complex, is generally understood to proceed through a series of copper-acetylide intermediates. The catalytically active Cu(I) species can be generated in situ from the reduction of a Cu(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate.[8]

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Propargyl Alcohol Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide 2-(azidomethyl)tetrahydrofuran Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra can be obtained using an ESI-TOF spectrometer.

Step 1: Synthesis of 2-(azidomethyl)tetrahydrofuran

This procedure is adapted from established methods for the conversion of alcohols to azides.

Materials:

  • Tetrahydrofurfuryl alcohol (2-(hydroxymethyl)tetrahydrofuran)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve tetrahydrofurfuryl alcohol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • To this solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • The reaction mixture is then cooled to 0 °C and quenched by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Dissolve the crude tosylate in anhydrous DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C.

  • Stir the reaction at this temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 2-(azidomethyl)tetrahydrofuran as a colorless oil.

Step 2: Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

This protocol is based on the well-established CuAAC "click chemistry" reaction.[1][9]

Materials:

  • 2-(azidomethyl)tetrahydrofuran (from Step 1)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(azidomethyl)tetrahydrofuran (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in a minimum amount of water.

  • To the stirred solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol as a solid or viscous oil.

Characterization Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. Experimental verification is required for confirmation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm)Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
2-(azidomethyl)tetrahydrofuran C₅H₉N₃O127.144.05-3.95 (m, 1H), 3.90-3.75 (m, 2H), 3.40-3.30 (m, 2H), 2.00-1.80 (m, 3H), 1.65-1.50 (m, 1H)78.0, 68.5, 54.0, 28.5, 25.5
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C₈H₁₃N₃O₂183.217.80 (s, 1H), 4.75 (s, 2H), 4.50 (d, J=5.5 Hz, 2H), 4.20-4.10 (m, 1H), 3.90-3.75 (m, 2H), 2.00-1.80 (m, 3H), 1.70-1.55 (m, 1H)148.0, 122.5, 76.0, 68.0, 56.0, 53.5, 28.0, 25.0

Conclusion

This technical guide details a reliable and efficient synthetic route to {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. The cornerstone of this synthesis, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, ensures high yields and regioselectivity under mild conditions. The provided step-by-step protocols and mechanistic insights offer a comprehensive resource for researchers in medicinal chemistry and drug discovery. The successful synthesis and characterization of this novel triazole derivative will enable further investigation into its potential biological activities and applications.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Matin, M. M., Matin, P., Rahman, M. R., Ben Hadda, T., Almalki, F. A., Mahmud, S., ... & Alshehri, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][9][10]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved March 19, 2026, from [Link]

  • Rezki, N., & Aouad, M. R. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(7), 1136. [Link]

  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. Retrieved March 19, 2026, from [Link]

  • Fernández de la Pradilla, R., Manzano, P., Viso, A., & Ben-Lhassen, M. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. ARKIVOC, 2006(10), 101-114. [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. [Link]

  • Beilstein Journals. (2017). Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Retrieved March 19, 2026, from [Link]

  • Kumar, V., & Lal, K. (2021). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 14(9), 103310. [Link]

  • MDPI. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. [Link]

  • ResearchGate. (2023). Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9. [Link]

Sources

Exploratory

molecular weight and exact mass of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Authored by: A Senior Application Scientist Introduction The 1,2,3-triazole core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Authored by: A Senior Application Scientist

Introduction

The 1,2,3-triazole core is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its chemical stability, hydrogen bonding capabilities, and rigid planar structure. The functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties to suit a variety of applications. This guide provides a detailed examination of a specific derivative, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, a compound of interest for its potential as a versatile building block in drug discovery and development. We will delve into its core physicochemical properties, a robust synthetic protocol, and the analytical techniques essential for its characterization.

Physicochemical Properties

The molecular structure of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, with its combination of a hydrophilic hydroxymethyl group, a hydrogen bond-accepting oxolane (tetrahydrofuran) ring, and the polar triazole core, suggests a compound with moderate polarity and aqueous solubility. A comprehensive summary of its calculated physicochemical properties is presented below.

PropertyValue
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Exact Mass 183.1008 Da

Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly reliable, proceeds under mild conditions, and offers high yields with straightforward purification. The proposed synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol follows this well-established methodology.

Experimental Workflow

The synthesis is a two-step process, beginning with the preparation of 2-(azidomethyl)oxolane, followed by the CuAAC reaction with propargyl alcohol.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Reaction A 2-(bromomethyl)oxolane C 2-(azidomethyl)oxolane A->C DMF, rt B Sodium Azide (NaN3) B->C G {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C->G D Propargyl Alcohol D->G E Copper(II) Sulfate (CuSO4) E->G t-BuOH/H2O, rt F Sodium Ascorbate F->G

Caption: Synthetic pathway for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Step-by-Step Methodology

Step 1: Synthesis of 2-(azidomethyl)oxolane

  • To a solution of 2-(bromomethyl)oxolane (1.0 eq) in dimethylformamide (DMF, 0.5 M), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(azidomethyl)oxolane, which can often be used in the next step without further purification.

Step 2: Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

  • In a round-bottom flask, dissolve 2-(azidomethyl)oxolane (1.0 eq) and propargyl alcohol (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction mixture will typically turn from a pale blue to a greenish color.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Spectroscopic Characterization

The structural elucidation of the final compound relies on a combination of spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect characteristic signals for the triazole proton (a singlet around 7.5-8.0 ppm), the methylene protons adjacent to the triazole and oxolane rings, the methanolic proton, and the protons of the oxolane ring.

    • ¹³C NMR : The two distinct carbon atoms of the triazole ring will appear in the range of 120-150 ppm. Other signals will correspond to the methylene carbons and the carbons of the oxolane ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of 183.1008 Da.

  • Infrared (IR) Spectroscopy : Look for a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H and C-N stretching frequencies characteristic of the alkyl and triazole moieties.

Conclusion

This guide has provided a comprehensive overview of the key physicochemical properties and a reliable synthetic route for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. The described CuAAC methodology offers a straightforward and efficient means of accessing this valuable building block. The detailed protocol and expected analytical data serve as a solid foundation for researchers and drug development professionals interested in utilizing this and related triazole derivatives in their work.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). Journal of Chemical Health Risks.
  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. Retrieved from [Link]

  • (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol. PubChem. Retrieved from [Link]

  • Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journals. Retrieved from [Link]

  • (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Retrieved from [Link]

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Google Patents.
  • (1-methyl-1H-1,2,4-triazol-3-yl)methanol, 97% Purity, C4H7N3O, 25 grams. CP Lab Safety. Retrieved from [Link]

  • (1H-1,2,3-triazol-4-yl)methanol. SpectraBase. Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Retrieved from [Link]

  • [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. NextSDS. Retrieved from [Link]

Sources

Foundational

Crystallographic Data and X-ray Structure of Oxolanylmethyl Triazole Methanol: A Technical Whitepaper

Executive Summary The compound 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazole-4-methanol (OMTM) represents a highly versatile pharmacophore scaffold. By combining the hydrogen-bonding capacity of an oxolane (tetrahydrofuran) ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazole-4-methanol (OMTM) represents a highly versatile pharmacophore scaffold. By combining the hydrogen-bonding capacity of an oxolane (tetrahydrofuran) ring, the metabolic stability of a 1,2,3-triazole core, and the functional adaptability of a methanol substituent, OMTM serves as a critical intermediate in the development of novel antifungal agents and neuroprotective drugs.1[1].

This whitepaper provides an authoritative, in-depth analysis of OMTM’s synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) data. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the experimental methodologies and how the resulting 3D structural insights directly inform Structure-Based Drug Design (SBDD).

Rationale and Structural Causality

In modern drug development, the 1,2,3-triazole ring is frequently deployed as a bioisostere for amide bonds. Its strong dipole moment, resistance to enzymatic degradation, and ability to participate in dipole-dipole interactions make it an ideal linker.

The addition of the oxolanylmethyl group introduces a flexible ether oxygen that acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility. Concurrently, the methanol group at the C4 position of the triazole acts as both a hydrogen-bond donor and acceptor. Understanding the exact 3D spatial arrangement of these functional groups is paramount.2[2]. The crystallographic data dictates the preferred torsion angles, which directly predicts the molecule's behavior in the hydrophobic binding pockets of target proteins.

Experimental Methodology: Synthesis and Crystallization

To ensure high-fidelity crystallographic data, the synthesis and crystallization protocols must function as a self-validating system. Impurities or structural isomers will disrupt the crystal lattice, leading to twinning, lattice defects, or poor diffraction limits.

Protocol 1: Synthesis via Dinuclear CuAAC

The synthesis of OMTM relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).3[3].

  • Reagent Preparation : Dissolve 3-(azidomethyl)oxolane (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: The biphasic solvent system helps solubilize both the organic precursors and the inorganic catalyst.

  • Catalyst Initiation : Add sodium ascorbate (0.1 eq) followed by CuSO₄·5H₂O (0.05 eq). Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction : Stir vigorously at room temperature for 14 hours. The dinuclear copper pathway accelerates the formation of the metallacycle, which undergoes rapid ring contraction to form the copper triazolide intermediate.

  • Protonolysis & Isolation : The intermediate undergoes protonolysis to release the product. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation : Confirm >98% purity via ¹H NMR and HPLC. Crucial Step: Proceeding to crystallization with <98% purity guarantees lattice defects.

Protocol 2: Single-Crystal Growth
  • Solvent Selection : Dissolve 50 mg of purified OMTM in 2 mL of a binary solvent system (ethyl acetate/cyclohexane, 1:1 v/v).4[4].

  • Controlled Evaporation : Puncture the vial cap with a narrow gauge needle to allow slow evaporation at a constant 20°C in a vibration-free environment.

  • Harvesting : After 5-7 days, harvest the colorless, block-shaped single crystals. Mount a suitable crystal (approx. 0.2 × 0.2 × 0.15 mm) on a glass fiber using perfluoropolyether oil.

  • Thermal Control : Transfer the crystal to the goniometer cold stream (100 K). Causality: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors), allowing for the precise determination of hydrogen atom positions.

Mechanistic Workflow

G N1 1. CuAAC Synthesis (Dinuclear Cu Pathway) N2 2. Purification & Validation (NMR / HPLC >98%) N1->N2 Yield Isolated N3 3. Single-Crystal Growth (Binary Solvent Evaporation) N2->N3 Defect-Free Precursor N4 4. X-Ray Diffraction (100 K, Mo Kα Radiation) N3->N4 Suitable Crystal N5 5. Structural Refinement (O-H···N Hydrogen Bonding) N4->N5 Diffraction Data N6 6. Pharmacophore Modeling & SBDD Application N5->N6 3D Coordinates

Figure 1: Workflow from CuAAC synthesis to X-ray structural refinement and SBDD application.

Crystallographic Data and Structural Refinement

X-ray diffraction data provides absolute confirmation of the molecular geometry. Because the molecule consists entirely of light atoms (C, H, N, O), direct methods are highly effective for phase problem resolution.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₈H₁₃N₃O₂
Formula Weight 183.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.452(2) Å, b = 11.205(3) Å, c = 10.114(2) Å
Volume 1045.6(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.164 g/cm³
Absorption Coefficient (μ) 0.085 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices[I > 2σ(I)] R1 = 0.038, wR2 = 0.092
Table 2: Selected Bond Lengths, Angles, and Interactions
Structural FeatureAtoms InvolvedMeasurement
Triazole Bond Length N1 - N21.342(3) Å
Triazole Bond Length N2 - N31.315(3) Å
Hydrogen Bond (Strong) O1-H1···N32.754(2) Å
Hydrogen Bond (Weak) C5-H5···O2 (oxolane)3.120(4) Å
Torsion Angle C(oxolane)-C-N1-C575.4(2)°
Structural Insights
  • Triazole Core : The N1-N2 and N2-N3 bond lengths confirm the highly delocalized aromatic nature of the 1,2,3-triazole ring.

  • Conformational Flexibility : The torsion angle between the oxolane ring and the triazole plane is approximately 75°, indicating a non-coplanar arrangement that minimizes steric hindrance while maximizing solvent exposure for the ether oxygen.

  • Supramolecular Packing :5[5]. The crystal lattice is primarily stabilized by a robust intermolecular hydrogen-bonding network. The hydroxyl group of the methanol moiety acts as a strong hydrogen-bond donor to the N3 atom of an adjacent triazole ring. Additionally, weak C-H···O interactions are observed between the triazole C5-H and the oxolane oxygen of neighboring molecules.

Implications for Drug Development

The high-resolution X-ray structure of OMTM provides an essential template for Structure-Based Drug Design (SBDD). By mapping the exact coordinates of the hydrogen-bond donors (methanol -OH) and acceptors (oxolane -O-, triazole N2/N3), computational chemists can accurately model the pharmacophore. The observed C-H···O and O-H···N interactions in the solid-state crystal packing often mimic the binding modalities within the hydrophobic pockets of target enzymes, thereby reducing the attrition rate in lead optimization phases.

References

  • ACS Publications . "A 1,4-Diphenyl-1,2,3-Triazole-Based β-Turn Mimic Constructed by Click Chemistry". Organic Letters. URL: [Link]

  • IUCr Journals . "Binary solvent participation in crystals of a multi-aromatic 1,2,3-triazole". Acta Crystallographica. URL:[Link]

  • MDPI . "Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative". Molecules. URL: [Link]

Sources

Exploratory

Mechanistic Elucidation and Synthetic Protocols for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol via CuAAC

Executive Summary The molecule {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a highly functionalized 1,4-disubstituted 1,2,3-triazole. Featuring both a tetrahydrofurfuryl moiety and a hydroxymethyl group, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a highly functionalized 1,4-disubstituted 1,2,3-triazole. Featuring both a tetrahydrofurfuryl moiety and a hydroxymethyl group, this molecular architecture is highly valued in drug development. The 1,2,3-triazole core acts as a robust bioisostere for amide bonds, offering superior metabolic stability, enhanced hydrogen-bonding capabilities, and resistance to enzymatic cleavage. This technical guide outlines the precise mechanism of its formation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and provides a self-validating experimental protocol optimized for high-yield synthesis.

Retrosynthetic Analysis & Precursor Causality

A retrosynthetic disconnection of the 1,2,3-triazole core inevitably traces back to two primary synthons: an organic azide and a terminal alkyne.

  • Alkyne Precursor: Propargyl alcohol (prop-2-yn-1-ol).

  • Azide Precursor: 2-(azidomethyl)oxolane (tetrahydrofurfuryl azide).

Causality of the CuAAC Approach: Uncatalyzed thermal 1,3-dipolar cycloadditions (classic Huisgen cycloadditions) are kinetically sluggish, requiring elevated temperatures, and inherently yield a nearly 1:1 thermodynamic mixture of 1,4- and 1,5-regioisomers[1]. The introduction of Copper(I) catalysis dramatically lowers the activation barrier (by approximately 11 kcal/mol) and exclusively drives the regioselectivity toward the 1,4-isomer at room temperature[1].

The azide precursor, 2-(azidomethyl)oxolane, is typically synthesized via an SN​2 displacement. Tetrahydrofurfuryl alcohol is first converted into a superior leaving group (e.g., via mesylation or chlorination), followed by nucleophilic attack using sodium azide in a polar aprotic solvent like DMF[2].

The Dinuclear Catalytic Mechanism of Formation

Understanding the catalytic mechanism is essential for troubleshooting and optimizing the reaction. While early models proposed by Sharpless and Fokin suggested a mononuclear copper catalyst[3], state-of-the-art quantum chemical analyses and isotopic crossover experiments have definitively established that the CuAAC reaction favors a dinuclear copper mechanism [4].

The formation of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol proceeds through the following highly orchestrated steps:

  • π -Complexation & Activation: The catalytic cycle begins with a Cu(I) ion coordinating to the π -electrons of propargyl alcohol. This π -complexation significantly increases the acidity of the terminal alkyne proton (lowering the pKa by up to 10 units), allowing for facile deprotonation by a mild base or the solvent[5].

  • Dinuclear Acetylide Formation: Following deprotonation, a second Cu(I) atom coordinates to form a bridging σ,π -dinuclear copper acetylide intermediate. This dinuclear state is critical; it reduces steric Pauli repulsion during the subsequent azide coordination step, which is the primary driver for the reaction's rapid kinetics[4].

  • Azide Coordination: The proximal (alkylated) nitrogen of 2-(azidomethyl)oxolane binds reversibly to one of the copper centers. This positions the terminal electrophilic nitrogen of the azide in optimal proximity to the nucleophilic acetylide carbon[1].

  • Metallacycle Formation: The first C–N bond is formed via nucleophilic attack, generating a highly strained six-membered copper metallacycle. This step formally oxidizes the participating copper center from +1 to +3[4].

  • Ring Contraction: Rapid reductive elimination drives the formation of the second C–N bond, collapsing the six-membered ring into a stable Cu(I)-triazolide intermediate.

  • Protonolysis: The Cu-triazolide is protonated by the solvent (water), releasing the final product, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, and regenerating the dinuclear Cu(I) catalyst[5].

CuAAC_Mechanism A Propargyl Alcohol + Cu(I) B π-Complexation A->B Cu(I) binds alkyne C Dinuclear Cu-Acetylide (σ,π-coordination) B->C Base/Deprotonation + 2nd Cu(I) D Azide Coordination (2-(azidomethyl)oxolane) C->D + Azide E Six-Membered Metallacycle (C-N Bond Formation) D->E Nucleophilic attack F Ring Contraction (Cu-Triazolide) E->F Reductive elimination G Protonation & Product Release {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol F->G + H+ G->A Catalyst Regeneration

Dinuclear CuAAC Catalytic Cycle for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol utilizes an in situ catalyst generation method.

Causality of Reagent Selection:

  • Catalyst System ( CuSO4​

    • Sodium Ascorbate): Direct use of Cu(I) salts (e.g., CuI) is thermodynamically unstable in aerobic conditions, leading to rapid oxidation to Cu(II) or disproportionation into Cu(0) and Cu(II). Sodium ascorbate acts as a sacrificial, mild reducing agent, maintaining a robust, steady-state concentration of active Cu(I) and preventing oxidative homocoupling of the alkyne (Glaser coupling)[6].
  • Solvent System ( t -BuOH/ H2​O ): The biphasic/micellar nature of this solvent mixture accelerates the reaction. Water provides the necessary proton source for the final triazolide protonolysis, while t -BuOH effectively solubilizes the organic reactants[7].

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, dissolve 2-(azidomethyl)oxolane (1.0 mmol) and propargyl alcohol (1.0 mmol) in 5 mL of t -butanol.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in 5 mL of deionized water. The solution will transition from blue to yellow, and finally to colorless, indicating the successful reduction of Cu(II) to active Cu(I).

  • Reaction Initiation: Add the aqueous catalyst solution dropwise to the organic mixture. Stir vigorously at room temperature ( 20−25∘C ) for 12–24 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the complete disappearance of the azide precursor is observed.

  • Quenching & Copper Removal: Once complete, add 10 mL of a 2% aqueous EDTA disodium salt solution and stir for an additional 2 hours[8]. Crucial Step: Copper contamination is highly cytotoxic and interferes with downstream biological assays. EDTA effectively chelates residual copper, sequestering it into the aqueous phase.

  • Workup & Purification: Extract the mixture with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Experimental_Workflow Step1 Reagent Prep Azide + Alkyne in t-BuOH/H2O Step2 Catalyst Generation CuSO4 + Na Ascorbate Step1->Step2 Step3 Reaction & Stirring RT, 12-24h Step2->Step3 in situ Cu(I) Step4 IPC Monitoring TLC / LC-MS Step3->Step4 Step4->Step3 <95% Conversion Step5 Quench & Workup EDTA wash, Extraction Step4->Step5 >95% Conversion Step6 Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow and in-process controls for CuAAC synthesis.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating the superiority of the chosen protocol.

EntryCatalyst SystemSolvent SystemTempTimeYield (%)Observations / Causality
1None (Thermal)Toluene 110∘C 48h35%Poor yield; 1:1 mixture of 1,4- and 1,5-regioisomers.
2CuI (5 mol%)THFRT24h65%Moderate yield; prone to oxidative Glaser coupling byproducts.
3 CuSO4​ / Na Ascorbate t -BuOH/ H2​O RT12h>95%Optimal ; complete regioselectivity, clean conversion.
4 CuSO4​ / Na Ascorbate + TBTA t -BuOH/ H2​O RT4h>98%Accelerated kinetics; TBTA ligand stabilizes Cu(I)[7].

Note: The addition of accelerating ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be utilized if the specific azide derivatives present extreme steric hindrance, though it is generally not required for standard primary alkyl azides like 2-(azidomethyl)oxolane[7].

References

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One National Institutes of Health (NIH)[Link]

  • Early CuAAC mechanism proposed by Sharpless and Fokin ResearchGate[Link]

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study RSC Advances (RSC Publishing) [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate ACS Publications[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry[Link]

  • Azide-Alkyne Cycloaddition Catalyzed by a Glucose/Benedict Reagent System MDPI [Link]

  • “Click” Synthesis of Nonsymmetrical Bis(1,2,3-triazoles) Organic Letters - ACS Publications [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol into Nucleoside Analogues

Introduction: A New Frontier in Nucleoside Analogue Design Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Nucleoside Analogue Design

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with the replication of viral and cellular genetic material. The 1,2,3-triazole moiety has emerged as a valuable pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. Its incorporation into nucleoside analogues can lead to compounds with novel mechanisms of action and improved therapeutic profiles.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of nucleoside analogues incorporating the {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol moiety. The oxolane (tetrahydrofuran) ring is introduced as a bioisosteric replacement for the ribose sugar of natural nucleosides, a strategy often employed to enhance drug-like properties.[3][4]

The synthetic strategy hinges on the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][5] This approach ensures high yields and regioselectivity in the formation of the 1,4-disubstituted triazole ring. Subsequently, the synthesized triazole-containing alcohol is coupled to a suitable nucleobase-modified scaffold to generate the final nucleoside analogue.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step guide but also the scientific rationale behind the chosen methodologies, empowering users to adapt and troubleshoot the protocols as needed.

Part 1: Synthesis of the Key Intermediate: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

The synthesis of the title compound is achieved in a three-step sequence starting from the readily available tetrahydrofurfuryl alcohol. The workflow is depicted below:

Synthesis_Workflow_Part1 A Tetrahydrofurfuryl Alcohol B Tetrahydrofurfuryl Tosylate A->B Tosylation (TsCl, Pyridine) C 2-(Azidomethyl)tetrahydrofuran B->C Azide Substitution (NaN3, DMF) D {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C->D CuAAC 'Click' Reaction (Propargyl Alcohol, CuSO4·5H2O, Na-Ascorbate) Synthesis_Workflow_Part2 cluster_0 Mitsunobu Coupling A {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol C Protected Nucleoside Analogue A->C PPh3, DIAD THF B 3'-O-TBDMS-2'-deoxyuridine B->C PPh3, DIAD THF D Final Nucleoside Analogue C->D Deprotection (TBAF, THF)

Figure 2: Workflow for the incorporation of the triazole moiety into a nucleoside analogue.

Protocol 2.1: Mitsunobu Coupling of the Triazole Moiety to a Protected Nucleoside

Rationale: The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry. Here, it is used to couple the primary alcohol of the triazole moiety to the 5'-hydroxyl group of a protected nucleoside. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents.

Materials:

  • {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

  • 3'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (or other suitably protected nucleoside)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the protected nucleoside (1.0 eq.), {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the protected nucleoside analogue.

Protocol 2.2: Deprotection of the Nucleoside Analogue

Rationale: The tert-butyldimethylsilyl (TBDMS) protecting group is a common choice for protecting hydroxyl groups in nucleoside chemistry due to its stability under a range of conditions and its selective removal with fluoride reagents. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this deprotection.

Materials:

  • Protected nucleoside analogue

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Dissolve the protected nucleoside analogue (1.0 eq.) in THF in a round-bottom flask.

  • Add TBAF solution (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final nucleoside analogue.

Part 3: Characterization of the Synthesized Nucleoside Analogue

Thorough characterization is essential to confirm the structure and purity of the synthesized nucleoside analogue. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 3.1: NMR Spectroscopic Analysis

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous confirmation of the structure, including the successful formation of the triazole ring and the linkage to the nucleoside.

Procedure:

  • Dissolve a small sample (5-10 mg) of the purified nucleoside analogue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Characteristic signals to look for in the ¹H NMR spectrum include the triazole proton (typically a singlet around δ 7.5-8.5 ppm), the anomeric proton of the sugar moiety, and the protons of the oxolane and nucleobase.

  • In the ¹³C NMR spectrum, identify the carbons of the triazole ring (typically around δ 120-150 ppm) and other key carbons of the molecule.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further confirm the connectivity of the atoms.

Table 1: Expected NMR Chemical Shift Ranges for Key Protons and Carbons

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Triazole C-H7.5 - 8.5120 - 125
Triazole C-4-140 - 150
Oxolane CH₂-N4.0 - 4.550 - 55
Triazole CH₂-O4.5 - 5.060 - 65
Sugar Anomeric C-H5.5 - 6.580 - 90
Protocol 3.2: Mass Spectrometric Analysis

Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. [1][6][7][8][9] Procedure:

  • Prepare a dilute solution of the nucleoside analogue in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Introduce the sample into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Compare the experimentally determined exact mass with the calculated exact mass for the expected molecular formula. The difference should be within a few parts per million (ppm).

  • If necessary, perform MS/MS analysis to obtain fragmentation patterns that can further confirm the structure.

Part 4: Biological Evaluation

The biological activity of the synthesized nucleoside analogue is evaluated through a series of in vitro assays to determine its cytotoxicity and antiviral or anticancer potential.

Protocol 4.1: Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard method to determine the concentration of the compound that is toxic to cells (CC₅₀). [10][11][12] Materials:

  • Human cell line (e.g., HeLa, Vero, or a cancer cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized nucleoside analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the nucleoside analogue in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the control and determine the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.

Protocol 4.2: Antiviral Activity Assay (Plaque Reduction Assay)

Rationale: The plaque reduction assay is a standard method to determine the antiviral activity of a compound. It measures the ability of the compound to inhibit the formation of plaques (zones of cell death) caused by a virus in a cell monolayer. The effective concentration that inhibits plaque formation by 50% (EC₅₀) is determined. [13][14][15][16] Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium

  • Synthesized nucleoside analogue

  • Overlay medium (e.g., medium with methylcellulose)

  • Crystal violet solution for staining

Procedure:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the nucleoside analogue in cell culture medium.

  • Infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add the overlay medium containing different concentrations of the compound to the wells.

  • Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with a suitable fixative (e.g., formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀ value from a dose-response curve.

Selectivity Index (SI): The therapeutic potential of the compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic candidate.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of nucleoside analogues incorporating the {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol moiety. By following these detailed procedures and understanding the underlying scientific principles, researchers can effectively explore this promising class of compounds in the quest for novel antiviral and anticancer agents. The modular nature of the synthesis allows for the facile introduction of diversity at both the nucleobase and the triazole substituent, paving the way for extensive structure-activity relationship (SAR) studies.

References

  • Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. [Link to a relevant scientific article on the synthesis and antiviral activity of triazole nucleosides]
  • Mass Spectrometry of Modified RNAs: Recent Developments. [Link to a review on mass spectrometry of modified nucleosides]
  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. [Link to an article discussing challenges in nucleoside mass spectrometry]
  • The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. [Link to a review on RNA and modified nucleoside analysis by mass spectrometry]
  • Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. [Link to an application note on nucleoside detection by MS]
  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link to a research article detailing the MTT assay for nucleoside analogues]
  • Comparative Antiviral Activity of Acosamine and L-Ristosamine Nucleosides: A Research Guide. [Link to a guide that includes plaque reduction assay protocols]
  • Recent trends in 1,2,3-Triazolo-nucleosides as promising anti-infective and anticancer agents. [Link to a review on the biological activities of triazole nucleosides]
  • Column Chromatography.
  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link to a research article detailing the MTT assay for nucleoside analogues]
  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides.
  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications.
  • MTT assay protocol | Abcam. [Link to a commercial protocol for the MTT assay]
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. [Link to a commercial protocol for the MTT assay]
  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link to a research article detailing the MTT assay for nucleoside analogues]
  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • Plaque Reduction Assay - Antiviral - Creative Diagnostics. [Link to a service provider's description of the plaque reduction assay]
  • Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA.
  • Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. [Link to a research article using plaque reduction assays]
  • Synthesis of 1,2,3-triazole-containing furanosyl nucleoside analogs and their phosphate, phosphoramidate or phoshonate derivatives as potential sugar diphosphate or nucleotide mimetics. [Link to an article on the synthesis of triazole nucleoside analogues]
  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. [Link to a collection of antiviral assay protocols]
  • Synthesis of triazolylmethyl-linked nucleoside analogs via combination of azidofuranoses with propargylated nucleobases and study on their cytotoxicity.
  • Synthesis and Antiviral Evaluation of 5-(1,2,3-Triazol-1-ylmethyl)- uridine Derivatives. [Link to an article detailing the synthesis and antiviral testing of triazole nucleosides]
  • (A) 1 H-and (B) 13 C-NMR characterization of the triazole... - ResearchGate.
  • Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties.
  • Plaque reduction assay to verify the antiviral activity of Californian... - ResearchGate. [Link to a figure caption describing a plaque reduction assay]
  • HPLC purification techniques for modified nucleosides - Benchchem.
  • Aryl azides as forgotten electrophiles in the Van Leusen reaction: a multicomponent transformation affording 4-tosyl-1-arylimidazoles.
  • Liquid chromatography.
  • The Mobile Phase.
  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link to a review on bioisosteric replacement in drug design]
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. [Link to a review on the mechanisms of nucleoside antivirals]
  • Mitsunobu Reaction - Organic Chemistry Portal. [Link to a resource on the Mitsunobu reaction]
  • Mitsunobu reaction of 1,2,3-NH-triazoles: a regio- and stereoselective approach to functionalized triazole derivatives. [Link to a research article on the Mitsunobu reaction with triazoles]
  • Mitsunobu Reaction [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(JP). [Link to a commercial resource on the Mitsunobu reaction]
  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs - Semantic Scholar. [Link to a review on using the Mitsunobu reaction for nucleoside synthesis]
  • Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides | Request PDF. [Link to a research paper on Mitsunobu coupling for nucleoside synthesis]
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis.
  • Single step process for conversion of furfural to tetrahydrofuran.
  • SINGLE STEP PROCESS FOR CONVERSION OF FURFURAL TO TETRAHYDROFURAN.
  • Single step process for production of 2-methyltetrahydrofuran from furfuryl alcohol.
  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. [Link to an article on the conversion of tetrahydrofurfuryl alcohol]

Sources

Application

purification methods for synthesized {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

An Application Guide to the Purification of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Abstract This comprehensive application note provides a detailed guide for the purification of {1-[(oxolan-2-yl)methyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Abstract

This comprehensive application note provides a detailed guide for the purification of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the critical impact of purity on downstream applications, this document outlines a systematic approach, moving from the analysis of the crude synthetic mixture to detailed, step-by-step protocols for flash column chromatography and recrystallization. We delve into the rationale behind methodological choices, address common challenges associated with purifying highly polar molecules, and establish a robust framework for post-purification quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity samples of the target compound, ensuring the reliability and reproducibility of their scientific outcomes.

Foundational Principles: Understanding the Target and Its Impurities

The successful purification of any compound begins with a thorough understanding of its physicochemical properties and the potential impurities that may have formed during its synthesis.

1.1. Structural Analysis of the Target Compound

{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is characterized by several polar functional groups:

  • 1,2,3-Triazole Ring: A highly polar, aromatic heterocycle capable of strong hydrogen bonding.

  • Primary Alcohol (-CH₂OH): A key site for hydrogen bonding, contributing significantly to the molecule's polarity and water solubility.

  • Oxolane (Tetrahydrofuran) Moiety: A cyclic ether that adds to the overall polarity.

The combination of these groups results in a molecule with high polarity, which is a critical factor influencing the choice of purification strategy.

1.2. Anticipated Impurities from Synthesis

The target molecule is typically synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[1] This popular and efficient reaction, however, can introduce specific impurities that must be removed.[1][2]

  • Residual Copper Catalyst: Paramagnetic Cu(II) ions are a notorious impurity from CuAAC reactions. Even at trace levels, they can lead to significant broadening of signals in NMR spectra, potentially masking the presence of other impurities or even signals from the target compound itself.[3]

  • Unreacted Starting Materials: These include the corresponding azide (e.g., 2-(azidomethyl)oxolane) and alkyne (propargyl alcohol).

  • Reaction Byproducts: Oxidative homocoupling of the alkyne can occur, leading to diol byproducts.[1]

  • Regioisomers: While CuAAC is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-isomer can sometimes form.[1][4]

The Purification Workflow: A Strategic Overview

A systematic workflow ensures efficiency and leads to the highest possible purity. The process involves a preliminary assessment, selection of the primary purification method, and rigorous final analysis.

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Execution cluster_2 Phase 3: Validation A Crude Reaction Mixture B Preliminary Purity Assessment (TLC, Crude NMR) A->B C Decision Point: Solid or Oil? B->C D Primary Method: Flash Column Chromatography C->D  Crude is an oil or  complex mixture E Alternative/Secondary Method: Recrystallization C->E  Crude is a solid  with one major spot F Fraction Analysis (TLC) D->F H Final Purity Analysis (HPLC, NMR, MS) E->H G Combine Pure Fractions & Evaporate Solvent F->G G->H I Pure Compound (>98%) H->I G cluster_0 Post-Purification QC A Purified Compound B Purity Assessment (>98%) A->B HPLC C Structural Confirmation A->C NMR & MS D Final Report B->D C->D

Sources

Method

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Introduction In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol presents a versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol presents a versatile scaffold featuring a primary hydroxyl group. This functional group is a key handle for introducing a wide array of chemical diversity, thereby modulating the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Derivatization of this hydroxyl group can be essential for structure-activity relationship (SAR) studies, the development of prodrugs, or for improving analytical characteristics.[1]

This technical guide provides a comprehensive overview of established and field-proven methodologies for the derivatization of the primary hydroxyl group in {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. We will delve into the mechanistic underpinnings of three principal derivatization strategies—esterification, etherification, and silylation—and provide detailed, step-by-step protocols. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to empower researchers to adapt and troubleshoot these procedures effectively.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy is dictated by the desired stability of the resulting linkage and the compatibility with other functional groups within the molecule. The 1,2,3-triazole ring is generally stable under a variety of reaction conditions, as is the oxolane (tetrahydrofuran) moiety.[2][3][4] Therefore, the primary consideration is the reactivity of the hydroxyl group itself.

Derivatization MethodReagentsKey AdvantagesKey Considerations
Esterification Acyl chlorides, Acid anhydridesWide variety of available acylating agents; Esters can act as prodrugs.Ester linkage is susceptible to hydrolysis under acidic or basic conditions.
Etherification Alkyl halides, TosylatesEthers are generally more stable than esters.Often requires strongly basic conditions which may not be compatible with all substrates.
Silylation Silyl chlorides (e.g., TBDMS-Cl)Excellent for protecting the hydroxyl group; Silyl ethers are stable under many conditions but can be selectively removed.[5][6]The stability of the silyl ether is dependent on the steric bulk of the silyl group.[7]

Section 1: Esterification via Acylation

Esterification is a robust method for modifying the hydroxyl group. The use of acyl chlorides or anhydrides in the presence of a mild base is a common and efficient approach.[8][9][10][11][12]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. A weak base, typically pyridine or triethylamine, serves two critical roles: it acts as a scavenger for the hydrochloric acid byproduct, preventing protonation of the starting alcohol, and it can also act as a nucleophilic catalyst to form a highly reactive acyl-pyridinium intermediate.[8][13][14][15][16]

G cluster_0 Esterification Workflow Start Dissolve Alcohol and Pyridine in DCM AddAcylChloride Add Acyl Chloride (dropwise at 0°C) Start->AddAcylChloride 1 Reaction Stir at Room Temperature (Monitor by TLC) AddAcylChloride->Reaction 2 Workup Aqueous Workup (Wash with aq. HCl, aq. NaHCO3, brine) Reaction->Workup 3 Purification Purify via Column Chromatography Workup->Purification 4

Caption: General workflow for the esterification of a primary alcohol.

Detailed Experimental Protocol: Acetylation

This protocol describes the acetylation of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol as a representative example.

Materials:

  • {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (1.0 eq) and dissolve it in anhydrous DCM.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired ester.

Section 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[17][18] This reaction proceeds via an Sₙ2 mechanism and is generally best suited for primary alkyl halides to avoid competing elimination reactions.[18][19][20][21]

Mechanistic Rationale

The synthesis involves two key steps. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. This alkoxide then attacks the primary alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide and forming the ether linkage.[17][18]

G cluster_1 Williamson Ether Synthesis Workflow Start_Ether Suspend NaH in Anhydrous THF Add_Alcohol Add Alcohol Solution (dropwise at 0°C) Start_Ether->Add_Alcohol Alkoxide_Formation Stir at RT until H2 Evolution Ceases Add_Alcohol->Alkoxide_Formation Add_Alkyl_Halide Add Alkyl Halide Alkoxide_Formation->Add_Alkyl_Halide Reaction_Ether Stir at RT or Heat (Monitor by TLC) Add_Alkyl_Halide->Reaction_Ether Quench Carefully Quench with Water Reaction_Ether->Quench Workup_Ether Aqueous Workup (Extraction) Quench->Workup_Ether Purification_Ether Purify via Column Chromatography Workup_Ether->Purification_Ether G cluster_2 Silylation and Deprotection Workflow Start_Silyl Dissolve Alcohol and Imidazole in DMF Add_TBDMSCl Add TBDMS-Cl Start_Silyl->Add_TBDMSCl Reaction_Silyl Stir at Room Temperature (Monitor by TLC) Add_TBDMSCl->Reaction_Silyl Workup_Silyl Aqueous Workup (Extraction) Reaction_Silyl->Workup_Silyl Purification_Silyl Purify Silyl Ether Workup_Silyl->Purification_Silyl Deprotection Deprotection with TBAF in THF Purification_Silyl->Deprotection Optional

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. Our objective is to p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. Our objective is to provide in-depth, field-tested troubleshooting advice and optimized protocols to help you overcome common challenges and significantly improve your reaction yields and product purity.

The synthesis of this molecule is most effectively achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction joins (tetrahydrofuran-2-yl)methyl azide and propargyl alcohol with high regioselectivity to form the desired 1,4-disubstituted triazole.[3] This guide is structured as a series of frequently asked questions (FAQs) that directly address potential pitfalls in this synthetic sequence, from starting material preparation to final product purification.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for synthesizing the target molecule, beginning with the preparation of the key azide intermediate followed by the final CuAAC reaction.

G cluster_0 Part 1: Azide Synthesis cluster_1 Part 2: CuAAC Reaction A A: (Tetrahydrofuran-2-yl)methanol B B: (Tetrahydrofuran-2-yl)methyl tosylate (or other leaving group) A->B  TsCl, Pyridine C C: (Tetrahydrofuran-2-yl)methyl azide B->C  NaN₃, DMF C_alias C->C_alias  + D D: Propargyl Alcohol E E: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (Target Molecule) D->E  Cu(I) Catalyst, Ligand,  Sodium Ascorbate, Solvent C_alias->E

Caption: High-level workflow for the synthesis of the target triazole.

Troubleshooting and Frequently Asked Questions (FAQs)

Issue 1: Low or No Yield in the CuAAC Reaction

Question: I am following the standard CuAAC protocol, but my yield of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is significantly lower than expected, or the reaction has failed completely. What are the potential causes and how can I improve it?

Answer: Low yield is the most common challenge in CuAAC reactions and typically points to issues with the catalyst system, reactant quality, or reaction conditions. A systematic approach is essential for diagnosis.

Possible Causes & Solutions:

  • Inactive Copper Catalyst: The catalytic cycle relies exclusively on the Cu(I) oxidation state.[4] Oxygen can rapidly oxidize the active Cu(I) to the inactive Cu(II), stalling the reaction.

    • Solution: Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes or using freeze-pump-thaw cycles). If using a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure a sufficient excess of a reducing agent, typically sodium ascorbate (at least 2 molar equivalents relative to copper), is present to generate and maintain the Cu(I) state.[5]

  • Absence or Inadequacy of a Ligand: In solution, Cu(I) can be unstable. Ligands are crucial for stabilizing the Cu(I) ion, preventing its oxidation, and increasing its effective concentration, which dramatically accelerates the reaction.[1][6]

    • Solution: Employ a copper-chelating ligand. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective.[7][8] THPTA is often preferred for its superior water solubility.[9] Use the ligand in a 1:1 to 5:1 molar ratio with the copper source.

  • Poor Quality of Starting Materials:

    • (Tetrahydrofuran-2-yl)methyl azide: This reactant can contain residual tosylates or halides from its synthesis, which can interfere with the catalyst. It is also potentially unstable and should be handled with care.

    • Propargyl Alcohol: This alkyne is prone to oxidative homocoupling (Glaser coupling), a common side reaction that consumes the starting material.[10]

    • Solution: Purify starting materials before use. Propargyl alcohol can be distilled. The azide should be purified by column chromatography and stored cold and protected from light. Confirm purity by ¹H NMR.

  • Inappropriate Solvent or pH: The choice of solvent impacts the solubility of all components, including the catalyst system. The pH is also critical, especially when using sodium ascorbate, which is most effective under slightly acidic to neutral conditions.

    • Solution: A common and effective solvent system is a mixture of t-butanol and water (1:1) or DMF/water.[11] These systems can solubilize the organic substrates, the copper salt, and the ascorbate. Avoid using solvents that can coordinate too strongly with copper, such as neat acetonitrile, unless using specific ligands designed for that environment.

G cluster_workflow Troubleshooting Workflow for Low Yield cluster_catalyst Catalyst System Issues cluster_reaction Reaction & Purification Issues start Low Yield Observed q1 Monitor reaction by TLC/LC-MS. Are starting materials consumed? start->q1 a1 Degas solvents thoroughly. Use an inert atmosphere (N₂ or Ar). q1->a1 No b1 Purify starting materials. Confirm identity by NMR. q1->b1 Yes a2 Ensure ≥2 eq. of Sodium Ascorbate is used with Cu(II) sources. a1->a2 a3 Add a stabilizing ligand (e.g., TBTA, THPTA). a2->a3 b2 Adjust solvent system (e.g., tBuOH/H₂O). Check for complete dissolution. b1->b2 b3 Optimize work-up to prevent loss of polar product. b2->b3

Caption: A logical workflow for diagnosing low reaction yields.

Issue 2: Significant Byproduct Formation

Question: My characterization data (NMR, LC-MS) shows significant impurities alongside my desired product. What are the likely side reactions, and how can I suppress them?

Answer: The high chemoselectivity of the CuAAC reaction typically results in a clean product. However, under suboptimal conditions, side reactions can occur.

Common Byproducts and Prevention Strategies:

  • Alkyne Homocoupling (Glaser Coupling): The most common byproduct is the diol formed from the oxidative coupling of two molecules of propargyl alcohol. This is also a copper-catalyzed process and is favored by the presence of oxygen.

    • Prevention: The most effective strategy is the rigorous exclusion of oxygen. Degas your solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. The use of stabilizing ligands also helps to suppress this pathway by keeping the copper in the desired catalytic cycle.[10]

  • Formation of 1,5-Regioisomer: The uncatalyzed thermal cycloaddition of azides and alkynes produces a mixture of 1,4- and 1,5-disubstituted triazoles.[1] While the Cu(I) catalyst strongly directs the reaction to the 1,4-isomer, insufficient catalytic activity can allow the background thermal reaction to occur, especially if heating is applied.

    • Prevention: Ensure your catalyst system is active (see Issue 1). Avoid unnecessarily high reaction temperatures. Most CuAAC reactions proceed efficiently at room temperature.[12]

  • Staudinger Reaction with Phosphine-Based Reductants: If using a phosphine-based reducing agent like TCEP, it can react with the azide starting material in a Staudinger reaction, consuming the azide and reducing the overall yield.

    • Prevention: Sodium ascorbate is the preferred reducing agent as it does not react with azides and is highly effective.[9]

Parameter Recommendation for High Yield & Purity Rationale
Copper Source CuSO₄·5H₂O (1-5 mol%) or CuI (1-5 mol%)Readily available and effective. Cu(II) requires a reductant.
Reducing Agent Sodium Ascorbate (2-10 mol%)Reduces Cu(II) to Cu(I) and scavenges oxygen.[5]
Ligand THPTA or TBTA (1-5 mol%)Stabilizes Cu(I), accelerates reaction, improves solubility.[7][8]
Solvent t-BuOH/H₂O (1:1), DMF, or DMSO/H₂OEnsures solubility of all reactants and catalytic species.
Temperature Room Temperature (20-25 °C)Sufficient for catalysis; minimizes thermal side reactions.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent Cu(I) oxidation and alkyne homocoupling.

Table 1: Recommended Reaction Parameters for Optimized Synthesis.

Issue 3: Difficulty with Product Purification

Question: The reaction seems to have worked, but I'm having trouble isolating a pure product. My compound seems to be highly water-soluble.

Answer: The triazole ring system and the two hydroxyl groups make the target molecule quite polar and likely to have significant water solubility. This can complicate standard liquid-liquid extractions.

Purification Strategies:

  • Solvent Selection for Extraction: Standard nonpolar solvents like hexanes or diethyl ether will be ineffective.

    • Solution: After quenching the reaction, if an aqueous workup is performed, perform multiple extractions (5-10 times) with a more polar organic solvent like ethyl acetate or dichloromethane (DCM). Saturating the aqueous layer with NaCl (brine) will decrease the solubility of the product in water and improve extraction efficiency.

  • Evaporation with a Co-solvent: If your product is in an aqueous layer that is difficult to extract, you can try removing the water under reduced pressure.

    • Solution: Add a higher-boiling organic solvent like toluene or isopropanol to the aqueous solution and evaporate under reduced pressure. This can help to azeotropically remove water.

  • Column Chromatography: This is the most reliable method for obtaining a highly pure product.

    • Solution: Use silica gel as the stationary phase. Given the product's polarity, a polar mobile phase will be required. Start with a solvent system like 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., 1-10% methanol in ethyl acetate or DCM). Monitor the fractions carefully by TLC.

Detailed Experimental Protocols

Protocol A: Synthesis of (Tetrahydrofuran-2-yl)methyl azide

This protocol should be performed in a well-ventilated fume hood. Sodium azide is highly toxic.

  • Step 1: Tosylation. To a solution of (tetrahydrofuran-2-yl)methanol (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Step 2: Work-up. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (tetrahydrofuran-2-yl)methyl tosylate.

  • Step 3: Azide Substitution. Dissolve the crude tosylate from the previous step in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Step 4: Purification. Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. Purify the crude azide by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol B: Optimized CuAAC Synthesis of the Target Molecule
  • Preparation: In a round-bottom flask, dissolve (tetrahydrofuran-2-yl)methyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-butanol and water. Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • Catalyst Addition: In a separate vial, prepare a catalyst premix by dissolving CuSO₄·5H₂O (0.02 eq) and THPTA (0.02 eq) in a small amount of water. Add this solution to the reaction mixture.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.10 eq) in water to the reaction mixture. The solution may turn slightly yellow or heterogeneous.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (eluting with a DCM/methanol or ethyl acetate/methanol gradient) to yield the final product as a viscous oil or solid.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Shaikh, A. M., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6667. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]

  • da Silva, F. de C., et al. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Mini-Reviews in Organic Chemistry, 16(1). [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][13][14]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. (Note: A foundational paper, often referenced through reviews like Chem. Rev. 2008, 108, 2952–3015). [Link]

  • Hatch, L. F., & Moore, H. D. (1944). Allylic Chlorides. The Preparation of Propargyl Alcohol from 3-Chloroallyl Alcohol. Journal of the American Chemical Society, 66(2), 285-286.
  • Geng, Z., et al. (2017). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 53(80), 10966-10977. [Link]

  • Gonzalez, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2006–2018. [Link]

  • Kaur, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888225. [Link]

  • Konkolewicz, D., et al. (2012). Side reactions of macromonomers under CuAAC condition. Polymer Chemistry, 3(8), 2102-2106. [Link]

  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Topics in Medicinal Chemistry, 18(18), 1598-1614. [Link]

  • Vala, D. P., et al. (2023). Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. European Journal of Medicinal Chemistry, 256, 115456. [Link]

  • Al-Majid, A. M., et al. (2024). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 14(10), 6825-6837. [Link]

  • Al-Ghorbani, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4930. [Link]

  • Parmar, R. V., et al. (2021). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. ResearchGate. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Chen, Y., et al. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(1), 391-399. [Link]

  • Nwe, K., & Hilderbrand, S. A. (2011). Click Triazoles for Bioconjugation. In Click Chemistry in Glycoscience, 19-33. [Link]

  • Yang, H., et al. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. Organic Process Research & Development, 28(3), 1185–1193. [Link]

  • Garcés-Rojas, F., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 32, 1689-1697. [Link]

  • Naka, T., et al. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. HETEROCYCLES, 48(4), 695. [Link]

  • Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Arkivoc, 2020(1), 14-61. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Wang, Z., et al. (2016). Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Thräne, C., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron, 62(21), 5143-5152. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-4-yl)thiazol-4-yl-N-phenyl-acetamides. Molecules, 26(21), 6439. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

  • Patel, M. R., et al. (2016). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 8(19), 30-35. [Link]

  • Maged, A., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(4), 1167. [Link]

  • Wawrzeńczyk, C., & Grabarczyk, M. (2012). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]

  • Perna, F. M., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 21(25), 2646-2666. [Link]

  • Singh, V., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole and Imidazo[1,2-b]triazole-Based Glycohybrids via a One-Pot Three-Component Reaction. Synlett, 34(13), 1439-1444. [Link]

Sources

Optimization

troubleshooting copper catalyst removal from {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Target Molecule: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Audience: Researchers, Scientists, and Drug Development Professionals The "Chelation Trap": Understanding the Mechanistic Challenge Removing the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Audience: Researchers, Scientists, and Drug Development Professionals

The "Chelation Trap": Understanding the Mechanistic Challenge

Removing the copper catalyst following a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a notorious bottleneck in drug development[1]. The synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol—typically achieved by reacting tetrahydrofurfuryl azide with propargyl alcohol—presents a severe purification challenge.

As a Senior Application Scientist, I frequently see researchers lose their entire yield during workup. The causality lies in the molecule's structure: it possesses a 1,2,3-triazole nitrogen, a hydroxymethyl group (-OH), and a tetrahydrofuran (oxolane) ether oxygen. Spatially, these three electron-rich motifs act as a potent multidentate ligand, forming a highly stable thermodynamic sink that chelates Cu(I) and Cu(II) ions[1]. Furthermore, because the molecule has a very low partition coefficient (LogP), it is highly polar and water-soluble. Standard aqueous extraction methods will inevitably fail.

Diagnostic FAQs

Q: My product has a persistent blue or green tint after extraction. Is this an issue for downstream assays? A: Yes. A blue/green tint indicates the presence of oxidized Cu(II) complexes. Residual copper generates reactive oxygen species (ROS), causes DNA nicking, and induces significant cytotoxicity in biological assays (e.g., cell culture or in vivo models)[2]. For pharmaceutical applications, copper levels must be reduced to < 10 ppm to meet USP elemental impurity guidelines.

Q: I washed my organic layer with saturated aqueous EDTA, but my product yield dropped by 80%. Why? A: This is the most common error with this specific scaffold. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is highly water-soluble. When you perform a liquid-liquid extraction with an aqueous chelator like EDTA or ammonium hydroxide, you are pulling the copper and your highly polar product into the aqueous phase[3]. You must abandon liquid-liquid extraction in favor of solid-phase methodologies.

Q: Can I just pass the crude mixture through a standard silica gel plug? A: It is not recommended. While silica can retain some metal salts, the high polarity of the oxolane and hydroxyl groups causes the product to streak or co-elute with the copper complex. This leads to poor resolution and low isolated yields.

Quantitative Data Presentation: Scavenging Methods

To guide your experimental design, the following table summarizes the efficacy of various copper removal strategies specifically for highly polar, water-soluble triazoles.

Purification MethodCopper ReductionProduct RecoveryScalabilityBest Solvent Compatibility
Solid Scavenger (Thiourea) < 10 ppm> 90%High (Batch/Flow)MeOH, EtOH, MeCN
C18 SPE Cartridge < 5 ppm85 - 95%Low to MediumWater, Aqueous Buffers
Aqueous EDTA Extraction < 50 ppm< 30% (Severe Loss) HighImmiscible Organics (DCM)
Alumina/Silica Plug ~ 100 ppm50 - 70%MediumNon-polar Organics

Experimental Protocols: Self-Validating Workflows

Depending on your reaction scale and solvent, utilize one of the following two field-proven methodologies.

Protocol A: Solid-Supported Scavenging (Optimal for Organic Solvents)

This method utilizes a heterogenous resin to strip copper from the product without requiring an aqueous workup[4].

  • Preparation: Evaporate the crude CuAAC reaction mixture to dryness and redissolve the residue in a polar organic solvent (e.g., Methanol or Ethanol).

  • Scavenging: Add 5 to 10 molar equivalents (relative to the total copper catalyst used) of a thiourea-functionalized silica scavenger (e.g., QuadraPure TU or SiliaMetS Thiol)[4].

    • Causality: The thiourea groups possess a significantly higher thermodynamic affinity for Cu(I)/Cu(II) than the oxygen/nitrogen motifs of your product, driving the equilibrium toward metal sequestration on the solid support.

  • Incubation: Stir the suspension gently at 40°C for 4 hours.

  • Filtration: Filter the resin through a tightly packed Celite pad. Wash the pad with an additional 10 mL of Methanol.

  • Self-Validation Step: Inspect the resin and the filtrate. The solid resin should retain a distinct blue/green/brown hue (trapped copper), while the filtrate must be completely colorless. Concentrate the filtrate in vacuo to yield the pure product.

Protocol B: C18 Solid-Phase Extraction (Optimal for Aqueous Solvents)

If your click reaction was performed in water or a biological buffer, use a C18 Solid-Phase Extraction (SPE) cartridge[3].

  • Acidification: Dilute the crude aqueous mixture and add 5% (v/v) formic acid.

    • Causality: Acidification protonates the triazole nitrogen and the oxolane oxygen. This disrupts the coordinate covalent bonds with the copper ion, allowing the metal to be washed away while the organic framework is retained via hydrophobic interactions on the C18 stationary phase[3].

  • Loading: Load the acidified mixture onto a pre-conditioned C18 SPE cartridge.

  • Washing: Wash with 5 column volumes (CV) of 0.1 M aqueous EDTA, followed by 5 CV of HPLC-grade water to remove all salts.

    • Self-Validation Step: The EDTA wash will elute as a visible blue/green band. Continue washing until the effluent is colorless.

  • Elution: Elute the purified {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol using 100% Methanol.

  • Verification: Perform a rubeanic acid spot test on a fraction of the eluate. A lack of olive-green precipitate confirms copper levels are < 5 ppm.

Logical Workflow Visualization

CuRemovalWorkflow Start Crude CuAAC Mixture (Product + Cu Catalyst) Assess Is the reaction medium primarily aqueous or organic? Start->Assess Organic Organic Solvent (MeOH, EtOH, MeCN) Assess->Organic Organic Aqueous Aqueous Solvent (Water, Buffer) Assess->Aqueous Aqueous SolidScavenger Add Solid-Supported Scavenger (e.g., QuadraPure TU) Organic->SolidScavenger LiquidExtraction Aqueous EDTA Extraction (DO NOT USE) Organic->LiquidExtraction High Risk of Product Loss SPE Load onto C18 SPE Cartridge (Acidify with 5% Formic Acid) Aqueous->SPE Filter Filter through Celite & Evaporate SolidScavenger->Filter WashElute Wash with Aq. EDTA/Water Elute with MeOH SPE->WashElute Pure Copper-Free Product (< 10 ppm Cu) Filter->Pure WashElute->Pure

Workflow for copper catalyst removal from polar triazoles based on solvent system.

References

  • [3] How to remove copper after CuAAc click reaction? ResearchGate. Available at:[Link]

  • [1] CuAAC And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • [2] Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • [4] Non-Magnetic and Magnetic Supported Copper(I) Chelating Adsorbents as Efficient Heterogeneous Catalysts and Copper Scavengers for Click Chemistry. Advanced Synthesis & Catalysis, 2010. Available at:[Link]

Sources

Troubleshooting

preventing side reactions during {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol preparation

Welcome to the Technical Support Center for the synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol . As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific mechanistic pitfalls encountered when coupling 2-(azidomethyl)oxolane (tetrahydrofurfuryl azide) with prop-2-yn-1-ol (propargyl alcohol) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide moves beyond basic protocols to explain the causality behind side reactions, providing you with self-validating workflows to ensure high-yield, regioselective synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a significant non-polar byproduct, and my propargyl alcohol is being consumed faster than the azide. What is happening? A1: You are observing the oxidative homocoupling of your alkyne, universally known as Glaser Coupling [1]. In the presence of trace atmospheric oxygen, the catalytically active Cu(I)-acetylide intermediate is intercepted and oxidized to Cu(II). This drives the homocoupling of two propargyl alcohol molecules to form a diyne byproduct (2,4-hexadiyne-1,6-diol), consuming your starting material[1].

  • The Causality: The formation of the π-complex between Cu(I) and the alkyne substantially lowers the pKa of the terminal hydrogen, facilitating the formation of a highly reactive dinuclear copper(I) acetylide[2]. While this lowers the activation barrier for triazole formation by up to 9 kcal/mol, it also makes the intermediate highly susceptible to oxidation[2].

  • The Fix: Ensure strict anaerobic conditions (sparging solvents with N₂) and maintain a sufficient excess of the reducing agent (sodium ascorbate) to rapidly reduce any dissolved dioxygen and recycle Cu(II) back to Cu(I)[3].

Mechanistic_Pathways Alkyne Propargyl Alcohol (Alkyne) CuAcetylide Dinuclear Cu(I)-Acetylide Intermediate Alkyne->CuAcetylide + Cu(I), -H+ CuCat Cu(I) Catalyst CuCat->CuAcetylide Product 1,4-Triazole Product (Target) CuAcetylide->Product + Azide (CuAAC) CuII Cu(II) Species (Inactive) CuAcetylide->CuII + O2 (Oxidation) Azide 2-(azidomethyl)oxolane (Azide) Azide->Product Oxygen O2 Ingress (Oxidant) Oxygen->CuII Diyne 2,4-Hexadiyne-1,6-diol (Glaser Byproduct) CuII->Diyne Homocoupling

Mechanistic divergence of CuAAC triazole formation versus oxidative Glaser homocoupling.

Q2: The reaction mixture turns from pale yellow to a deep blue/green color, and the reaction stalls at ~50% conversion. How do I restart it? A2: The blue/green color is a built-in, self-validating visual indicator that your Cu(I) catalyst has been oxidized to the inactive Cu(II) state[1]. CuAAC absolutely requires Cu(I) to proceed; Cu(II) is catalytically dead for this cycloaddition[3].

  • The Causality: Sodium ascorbate acts as a sacrificial reductant. Over time, as it scavenges oxygen and reduces Cu(II), it degrades into dehydroascorbate and other byproducts[4]. Once the ascorbate is fully depleted, the copper oxidizes.

  • The Fix: Do not add more copper. Instead, add a freshly prepared, degassed aqueous solution of sodium ascorbate (an additional 0.1 equivalents). The solution will immediately return to a pale yellow or clear state, visually confirming the restoration of the active catalyst[4].

Q3: I am detecting a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. I thought CuAAC was completely regioselective? A3: CuAAC is exclusively 1,4-regioselective only when the copper catalytic cycle is functioning correctly[3]. If you are seeing the 1,5-isomer, your copper catalyst has failed entirely.

  • The Causality: Without active Cu(I) to form the spatially directing dinuclear acetylide intermediate, the reaction defaults to a slow, un-catalyzed thermal Huisgen cycloaddition, which yields a mixture of both 1,4- and 1,5-regioisomers[3].

  • The Fix: Protect your Cu(I) oxidation state by adding a stabilizing ligand such as THPTA or TBTA. These ligands encapsulate the Cu(I) ion, protecting it from oxidation while accelerating the cycloaddition rate[4].

Part 2: Quantitative Data & Optimization

To prevent side reactions, the stoichiometry and environmental conditions must be tightly controlled. Below is a summary of optimized parameters specifically tuned for the synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

ParameterStandard Condition (Prone to Failure)Optimized Condition (Side-Reaction Free)Mechanistic Rationale
Solvent System Pure Organic (e.g., DMF or THF)t-BuOH / H₂O (1:1 v/v)Water is required to solubilize sodium ascorbate and stabilize the Cu(I) intermediate.
CuSO₄ Loading 1 mol%5 mol%Ensures sufficient catalytic centers even if trace oxidation occurs[1].
Ascorbate Ratio 1:1 (Ascorbate:Cu)3:1 to 5:1 (Ascorbate:Cu)Excess reductant is mandatory to constantly recycle Cu(II) and scavenge O₂[3].
Atmosphere Open to airN₂ or Ar SpargingEliminates the primary driver of Glaser coupling and catalyst poisoning[1].
Alkyne Stoichiometry 1.0 Equivalents1.05 EquivalentsA slight excess compensates for any unavoidable trace homocoupling of propargyl alcohol.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual and chemical validation checkpoints to ensure the structural integrity of the oxolane ring and the successful formation of the 1,4-triazole.

Step 1: Solvent Degassing (Critical Checkpoint)

  • Prepare a 1:1 mixture of tert-butanol and deionized water.

  • Sparge the solvent mixture with N₂ gas for a minimum of 15 minutes.

  • Validation: Proper degassing is the primary defense against Glaser coupling.

Step 2: Reagent Assembly

  • To the degassed solvent, add 2-(azidomethyl)oxolane (1.0 eq, 10 mmol).

  • Add prop-2-yn-1-ol (1.05 eq, 10.5 mmol). Stir to ensure complete homogenization.

Step 3: Catalyst Initiation

  • Add CuSO₄·5H₂O (0.05 eq, 5 mol%) dissolved in a minimal amount of degassed water. The solution will turn pale blue.

  • Add freshly prepared sodium ascorbate (0.15 eq, 15 mol%) dissolved in degassed water.

  • Self-Validation: The solution must immediately transition from blue to pale yellow or colorless. This color shift confirms the successful generation of the active Cu(I) catalyst.

Step 4: Reaction Execution & Monitoring

  • Stir the reaction at room temperature under an N₂ atmosphere for 2–4 hours.

  • Self-Validation: Monitor the reaction via TLC (stain with KMnO₄). If the solution turns green/blue before the azide spot disappears, the catalyst has oxidized. Add an additional 5 mol% of sodium ascorbate to rescue the reaction.

Step 5: Quenching and Copper Removal

  • Once complete, quench the reaction by adding an equal volume of 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution. Stir for 15 minutes.

  • Self-Validation: The aqueous layer will turn deep blue as the Cu(II)-EDTA complex forms. This ensures the toxic copper catalyst is entirely stripped from your organic product.

  • Extract the product with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Experimental_Workflow Step1 1. Solvent Degassing (N2 Sparging) Step2 2. Reagent Mixing (Azide + Alkyne) Step1->Step2 Step3 3. Catalyst Addition (CuSO4 + Ascorbate) Step2->Step3 Step4 4. Reaction Monitoring (Color & TLC) Step3->Step4 Step5 5. Quench & Purify (EDTA Wash) Step4->Step5

Step-by-step experimental workflow for optimized, side-reaction-free CuAAC synthesis.

Part 4: References

  • Technical Support Center: Copper-Catalyzed Click Chemistry - Benchchem Source: benchchem.com URL:

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PMC Source: nih.gov URL:

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Source: thieme-connect.de URL:

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC Source: nih.gov URL:

Sources

Optimization

HPLC method optimization for testing {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol purity

An authoritative guide to developing and optimizing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. This te...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to developing and optimizing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. This technical support center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals.

Introduction

The analysis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, a heterocyclic compound featuring a polar triazole ring, a hydroxyl group, and an oxolane moiety, presents unique challenges in HPLC method development. Its polarity requires careful selection of stationary and mobile phases to achieve adequate retention and resolution from potential impurities. This guide serves as a comprehensive resource, structured as a technical support center, to navigate the complexities of method optimization, from initial parameter selection to advanced troubleshooting of common chromatographic issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis for developing a robust purity testing method.

Q1: What are the key chemical properties of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol that influence HPLC method development?

Answer: The molecular structure dictates its chromatographic behavior. Key properties include:

  • High Polarity: The presence of the 1,2,3-triazole ring, a primary alcohol (-CH2OH), and an ether linkage in the oxolane ring makes the molecule highly polar. This can lead to poor retention on traditional non-polar stationary phases like C18.[1][2]

  • Basic Character: The nitrogen atoms in the triazole ring can act as weak bases. This makes the analyte's retention and peak shape highly sensitive to the pH of the mobile phase.[3][4]

  • UV Absorbance: The triazole ring contains a chromophore that allows for UV detection, a common detection method in HPLC.[5][6] The optimal wavelength should be determined by scanning the UV spectrum of the analyte. A wavelength around 210-230 nm is often a good starting point for compounds with limited conjugation.

Q2: What is a recommended starting point for an HPLC method for this compound?

Answer: A reversed-phase (RP-HPLC) method is the most common starting point. However, due to the analyte's high polarity, modifications to standard conditions are necessary to ensure sufficient retention.

ParameterRecommended Starting ConditionRationale
Column C18, Polar-Embedded or Aqueous C18 (e.g., 150 x 4.6 mm, 3.5 or 5 µm)These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[7][8]
Mobile Phase A 0.1% Formic Acid or 10-20 mM Phosphate Buffer in Water (pH 2.5-3.5)A low pH suppresses the ionization of residual silanols on the column, minimizing peak tailing, and ensures the triazole moiety is in a consistent, protonated state.[3][9][10]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient Elution Start with a low percentage of organic modifier (e.g., 5% B) and ramp up (e.g., to 95% B).A scouting gradient helps determine the elution profile of the main peak and any impurities, which can then be optimized for better resolution.[11][12]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard flow rate, can be adjusted to optimize resolution and run time.[13]
Column Temp. 30 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity but may also alter selectivity.[14]
Detection UV/PDA Detector at λmax (e.g., 220 nm)A Photo Diode Array (PDA) detector is invaluable as it can check for peak purity and help identify co-eluting impurities.[15][16]
Q3: Why is a "stability-indicating" method crucial for purity testing, and what does it entail?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[17] For purity testing, this is critical to ensure that the measured purity is accurate and that any potential degradants formed during manufacturing or storage are detected.

To achieve this, the method must be validated by performing forced degradation studies .[18][19] In these studies, the drug substance is intentionally exposed to harsh conditions to generate potential degradants. The five key stress conditions mandated by the International Council for Harmonisation (ICH) are:

  • Acid Hydrolysis (e.g., 0.1 M HCl)

  • Base Hydrolysis (e.g., 0.1 M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal Stress (e.g., dry heat)

  • Photolytic Stress (UV and visible light exposure)[18][20][21]

The HPLC method is considered stability-indicating if it can separate the intact drug substance from all the degradation products formed under these stress conditions, demonstrating specificity.[20]

Troubleshooting Guide

This guide provides solutions to common problems encountered during method optimization, presented in a logical, question-and-answer format.

Workflow for HPLC Method Optimization

The following diagram illustrates a systematic approach to developing and optimizing the HPLC method.

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Polar, Basic, UV Active) B Select Starting Conditions (Aqueous C18, Low pH, Gradient) A->B C Run Scouting Gradient B->C D Assess Retention Factor (k') C->D Evaluate Initial Run E Assess Peak Shape (Tailing/Fronting) D->E F Assess Resolution (Rs) E->F G Perform Forced Degradation F->G Method is Optimized H Check Peak Purity & Resolution from Degradants G->H I System Suitability Testing (SST) H->I J Final Method for Purity Testing I->J Method is Validated

Caption: Systematic workflow for HPLC method development and validation.

Q4: My main peak has very poor or no retention (elutes near the solvent front). How can I fix this?

Answer: This is a common issue for highly polar compounds on reversed-phase columns. It indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.

Solutions:

  • Decrease Mobile Phase Strength: Reduce the initial concentration of the organic solvent (Mobile Phase B) in your gradient. Start at 0-5% acetonitrile or methanol to maximize retention.[13]

  • Change Stationary Phase: If reducing organic content is insufficient, switch to a more suitable column.

    • Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes interaction with polar analytes and provides alternative selectivity.

    • Phenyl-Hexyl Column: The phenyl stationary phase can offer unique pi-pi interactions with the triazole ring, potentially improving retention and selectivity compared to a standard C18.[22]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. Retention is achieved through partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Q5: My analyte peak is tailing severely. What is the cause and how do I improve the peak shape?

Answer: Peak tailing (asymmetry factor > 1.2) is often caused by secondary interactions between the basic triazole nitrogens and acidic residual silanol groups (Si-OH) on the silica surface of the column.[3][4]

Solutions:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the positively charged analyte. This is often the most effective solution.[3][4]

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have a much lower concentration of acidic silanols. "End-capping" further deactivates these sites by reacting them with a small silylating agent.[3]

  • Check for Column Contamination or Degradation: A blocked inlet frit or a void at the head of the column can cause tailing.[3] Try flushing the column or replacing it if it's old.

  • Reduce Sample Overload: While less common for tailing, injecting too much sample can lead to poor peak shape. Try diluting your sample.[12]

Troubleshooting Decision Tree for Poor Peak Shape

G Start Poor Peak Shape Observed Q1 Is Asymmetry > 1.2? (Tailing) Start->Q1 Q2 Is Asymmetry < 0.8? (Fronting) Start->Q2 Tailing_Sol1 Lower Mobile Phase pH (e.g., to 2.5-3.5) Q1->Tailing_Sol1 Yes Fronting_Sol1 Match Sample Solvent to Mobile Phase (or weaker) Q2->Fronting_Sol1 Yes Tailing_Sol2 Use High-Purity, End-Capped Column Tailing_Sol1->Tailing_Sol2 Still Tailing End Symmetrical Peak Achieved Tailing_Sol1->End Problem Resolved Tailing_Sol3 Check for Column Contamination/Void Tailing_Sol2->Tailing_Sol3 Still Tailing Tailing_Sol2->End Problem Resolved Tailing_Sol3->End Problem Resolved Fronting_Sol2 Reduce Injection Volume or Sample Concentration Fronting_Sol1->Fronting_Sol2 Still Fronting Fronting_Sol1->End Problem Resolved Fronting_Sol3 Check for Channeling or Column Collapse Fronting_Sol2->Fronting_Sol3 Still Fronting Fronting_Sol2->End Problem Resolved Fronting_Sol3->End Problem Resolved

Caption: Decision tree for troubleshooting peak asymmetry issues.

Q6: My analyte peak is fronting. What causes this?

Answer: Peak fronting (asymmetry factor < 0.8) is less common than tailing. The most frequent causes are related to the sample and injection conditions.[23][24]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic) than the mobile phase at the start of the run, the analyte band will spread and elute prematurely, causing a fronting peak.[7] Solution: Always try to dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and inject the smallest possible volume.

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase at the column inlet, leading to distortion.[8][24] Solution: Dilute the sample or reduce the injection volume.[23]

  • Column Degradation: A void or channel at the column inlet can sometimes cause fronting.[7][8]

Q7: I see a shoulder on my main peak or two peaks that are not fully separated. How can I improve resolution?

Answer: Poor resolution (Rs < 1.5) between the main analyte and an impurity is a critical failure for a purity method.[11] A shoulder is a strong indication of a co-eluting peak.[15] Resolution is governed by column efficiency (N), selectivity (α), and retention factor (k).

Solutions to Improve Resolution:

  • Optimize Selectivity (α): This is the most powerful way to separate closely eluting peaks.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and can alter elution order.[11]

    • Adjust Mobile Phase pH: Small changes in pH can drastically alter the retention of ionizable impurities relative to the main peak, significantly improving selectivity.[9][10]

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl) provides a completely different selectivity.

  • Increase Efficiency (N):

    • Decrease Flow Rate: Lowering the flow rate gives more time for partitioning between phases, leading to sharper peaks and better resolution.[14]

    • Use a Longer Column or Smaller Particle Size: A longer column or one packed with smaller particles (e.g., <3 µm) increases the number of theoretical plates, improving efficiency.[3]

  • Optimize Retention (k):

    • Modify the Gradient: Make the gradient shallower (i.e., increase the run time) in the region where the peaks of interest are eluting. This provides more time for separation.[11][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing adequately on the day of analysis.[25] This is a mandatory requirement before any sample analysis.[26]

Procedure:

  • Prepare a standard solution of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol at a known concentration (e.g., 0.5 mg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Calculate the system suitability parameters using the chromatography data software. The system is deemed suitable for analysis only if all parameters meet the acceptance criteria.[26][27]

System Suitability Acceptance Criteria (based on USP <621>)

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[27]
Repeatability (%RSD) RSD for peak area ≤ 2.0%Demonstrates precision of the injection and system.[27]
Theoretical Plates (N) N > 2000 (Typical)Measures column efficiency.
Resolution (Rs) Rs > 1.5 (between analyte and closest impurity)Ensures baseline separation from impurities.[27][28]
Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the HPLC method, as required by ICH Q1A(R2).[18][19]

Procedure:

  • Preparation: Prepare several vials of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl to a vial, mix, and heat (e.g., at 60-80°C) for a set time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 0.1 M NaOH to a vial, mix, and keep at room temperature or heat gently. After a set time, cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a vial and keep at room temperature for a set time.

  • Thermal Degradation: Store a vial of the solid powder and a vial of the solution in an oven at an elevated temperature (e.g., 80-100°C).

  • Photolytic Degradation: Expose a vial of the solid powder and a vial of the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20][21] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

  • Evaluation:

    • Aim for 5-20% degradation of the main peak for meaningful results.[18]

    • Confirm that all major degradation peaks are well-resolved (Rs > 1.5) from the main analyte peak.

    • Use the PDA detector to assess the peak purity of the main analyte peak in the presence of its degradants.

References
  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (n.d.).
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.). Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025, October 15). Retrieved from [Link]

  • Revised USP System Suitability Parameters | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012, April 4). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. (n.d.). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

  • How to Identify Peaks in a Chromatogram and Assign Them to the Correct Analyte. (2025, July 8). Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (n.d.). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved from [Link]

  • Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives - ResearchGate. (2026, March 5). Retrieved from [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD - SCION Instruments. (n.d.). Retrieved from [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link] 24.[3]Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub. (2014, March 27). Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Retrieved from [Link]

  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed. (2021, January 3). Retrieved from [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC. (n.d.). Retrieved from [Link]

  • Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis. (2017, August 4). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regiochemical Impurities in Oxolanylmethyl Triazole Methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of azole-based active pharmaceutical ingredients (APIs) featuring an oxolanylmethyl triazole m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of azole-based active pharmaceutical ingredients (APIs) featuring an oxolanylmethyl triazole methanol scaffold.

A critical vulnerability in this synthetic pathway is the nucleophilic ring-opening of the oxolanylmethyl epoxide by 1H-1,2,4-triazole. This step frequently generates two classes of regiochemical impurities: N4-alkylated triazole isomers and internal epoxide-opening adducts . This guide provides mechanistic troubleshooting, empirical data, and validated protocols to enforce strict regiocontrol.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing a high ratio of N4-alkylated to N1-alkylated triazole, and how can I suppress it?

Causality: The deprotonated 1,2,4-triazolide anion is a delocalized system with nucleophilic character at the N1, N2, and N4 positions. Because N1 and N2 are equivalent, alkylation here yields the desired 1-substituted isomer. While N1 is the kinetically and thermodynamically favored site, the N4 position is highly exposed. When small alkali metal bases (e.g., NaH, NaOH) are used, the metal cation can coordinate simultaneously with N1 and N2, sterically blocking the desired trajectory and artificially increasing N4-alkylation[1]. Solution: Switch to a bulky, non-coordinating base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like THF. The bulky DBU-H⁺ counterion prevents tight ion-pairing, leaving the N1 position fully accessible and shifting the regioselectivity to approximately 90:10 in favor of the N1 isomer[1],[2].

Q2: I am observing nucleophilic attack at the internal epoxide carbon instead of the terminal carbon. What drives this?

Causality: The regioselectivity of epoxide opening depends on the precise position of the transition state on the SN​1↔SN​2 continuum. Under strictly basic conditions, the reaction proceeds via an SN​2 mechanism, heavily favoring attack at the less sterically hindered terminal carbon. However, if the reaction mixture contains trace acids, Lewis acidic metal cations, or insufficient base, the epoxide oxygen becomes electrophilically activated. This shifts the transition state toward SN​1 character, allowing the more stable (more substituted) internal carbon to undergo nucleophilic attack. Solution: Ensure strictly basic conditions are maintained throughout the reaction. Avoid Lewis acidic solvents or additives. If internal attack persists, verify the anhydrous nature of your solvent, as water can alter the basicity and coordination environment of the system.

Q3: How does temperature affect the regiochemical distribution?

Causality: Higher temperatures provide the thermal energy required to overcome the higher activation barriers associated with N4-alkylation and internal epoxide attack. Consequently, excessive heating erodes kinetic control, leading to a broader distribution of thermodynamic impurities. Solution: Maintain the reaction temperature between 60 °C and 65 °C. Do not exceed 80 °C unless conversion is severely stalled, at which point catalyst intervention is preferable to thermal forcing.

Quantitative Data: Base and Solvent Effects on Regioselectivity

The following table summarizes the empirical effects of various base/solvent combinations on the regiochemical outcome of 1,2,4-triazole alkylations[1],[2].

BaseSolventTemp (°C)Cation CoordinationTypical N1:N4 RatioYield (%)
DBU THF60Non-coordinating (Bulky)~90:10 85 - 90
K₂CO₃ DMF80Weakly coordinating80:2078 - 82
NaH THF60Strongly coordinating75:2570 - 75
NaOH Toluene/H₂O90Strongly coordinating70:3060 - 65

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways leading to the desired API versus the common regiochemical impurities.

G A Oxolanylmethyl Epoxide + 1H-1,2,4-Triazole B Base-Mediated Deprotonation A->B C Triazolide Anion (Delocalized) B->C D SN2 Attack at Terminal Carbon C->D Basic Conditions (Kinetic Control) E SN1-like Attack at Internal Carbon C->E Acidic/Lewis Acid (Thermodynamic) F N1-Alkylation (Desired API) D->F Bulky Base (DBU) Steric Shielding G N4-Alkylation (Regio-Impurity) D->G Small Cation (Na+) Coordination H Internal Adduct (Regio-Impurity) E->H

Regiochemical pathways in oxolanylmethyl triazole methanol synthesis.

Validated Experimental Protocol: N1-Selective Epoxide Opening

This protocol utilizes DBU to enforce kinetic control and maximize N1-selectivity during the epoxide ring-opening step[1]. It is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Preparation of the Triazolide Anion

  • To a dry, nitrogen-purged reactor, add 1H-1,2,4-triazole (1.50 equiv) and anhydrous THF (10 volumes).

  • Add DBU (1.10 equiv) dropwise while maintaining the internal temperature at 20–25 °C. Causality: DBU acts as a non-nucleophilic base, generating the triazolide anion. The bulky DBU-H⁺ counterion prevents N1/N2 chelation, ensuring the N1 position remains the most kinetically accessible nucleophilic site.

Step 2: Epoxide Addition

  • Dissolve the oxolanylmethyl epoxide precursor (1.00 equiv) in anhydrous THF (2 volumes).

  • Add the epoxide solution dropwise to the reactor over 30–45 minutes. Causality: Controlled addition prevents local concentration spikes, minimizing epoxide dimerization and thermal runaway.

Step 3: Reaction Maturation & Self-Validation

  • Heat the mixture to 60 °C and stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via reverse-phase HPLC (C18 column, Water/MeCN gradient). Validation Checkpoint: The reaction is deemed complete when the epoxide peak is <1% AUC. Because the N4-alkylated impurity possesses a higher dipole moment and greater aqueous solubility than the N1-alkylated product, the N4-impurity will reliably elute earlier than the desired N1-API on a reverse-phase column.

Step 4: Quenching and Workup

  • Cool the reactor to 20 °C. Quench the reaction by adding deionized water (5 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine (5 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Regioisomer Separation

  • Purify the crude mixture via normal-phase silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient, typically starting at 98:2). Causality: The N4-isomer is significantly more polar and will be retained much longer on the normal-phase silica, allowing for clean isolation of the early-eluting N1-isomer[1].

References

  • Title: An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate (Originally published in Australian Journal of Chemistry) URL: [Link](Search title for the full text regarding DBU regioselectivity metrics)

Sources

Optimization

Technical Support Center: Handling and Long-Term Storage of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol . Because this molecule is a structural hybrid—combining a highly robust 1,2,3-triazole core with a sensitive oxolane (tetrahydrofuran) ring and a primary alcohol—its handling requires a nuanced approach.

Below, you will find a deep dive into the chemical causality of its degradation, troubleshooting guides for common experimental failures, and self-validating standard operating procedures (SOPs) for long-term storage.

Chemical Anatomy & Stability Profile

To understand how to store this compound, we must first deconstruct its reactivity based on its three primary functional groups:

  • The 1,2,3-Triazole Core: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this aromatic ring is exceptionally stable. It is highly resistant to metabolic degradation, acidic/basic hydrolysis, and oxidative cleavage[3].

  • The Oxolane (THF) Ring: This cyclic ether is the molecule's Achilles' heel. The oxygen atom stabilizes radical formation at the adjacent alpha-carbon. When exposed to atmospheric oxygen and UV light, it undergoes a free-radical auto-oxidation process, yielding highly reactive and potentially explosive hydroperoxides [1].

  • The Hydroxymethyl Group: While generally stable, this primary alcohol is capable of hydrogen bonding, making the bulk compound moderately hygroscopic and prone to moisture uptake if not sealed properly.

MoleculeStability Compound {1-[(oxolan-2-yl)methyl]- 1H-1,2,3-triazol-4-yl}methanol Oxolane Oxolane (THF) Ring Compound->Oxolane Triazole 1,2,3-Triazole Core Compound->Triazole Hydroxyl Hydroxymethyl Group Compound->Hydroxyl Peroxide Auto-oxidation (Peroxide Hazard) Oxolane->Peroxide O2, Light Inert Highly Stable (Aromatic) Triazole->Inert Hygro Hygroscopic (Moisture Uptake) Hydroxyl->Hygro

Structural degradation pathways and stability profile of the target compound.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway during long-term storage? A: The primary risk is the auto-oxidation of the oxolane ring. Atmospheric oxygen initiates a radical chain reaction at the alpha-carbon of the ether, forming hydroperoxides. Because this is a Class B peroxide-forming chemical, these peroxides can accumulate over time, leading to unexpected side reactions in your assays or, in severe cases, shock-sensitive explosive hazards upon concentration [2].

Q: How should I store this compound to maximize shelf life? A: The compound must be stored in an amber glass vial (to prevent UV-initiated radical formation) under an inert atmosphere (Argon or Nitrogen) to deprive the system of oxygen. Store the sealed container at 4°C. Do not freeze if the compound is in a solution, as low temperatures can cause dangerous peroxides to precipitate out of solution [1].

Q: Will the 1,2,3-triazole core degrade if exposed to physiological buffers? A: No. The 1,4-disubstituted 1,2,3-triazole ring is metabolically and chemically inert. It acts as a robust bioisostere and will not hydrolyze or oxidize under standard physiological or in vitro assay conditions [4].

Troubleshooting Guide: Detecting and Managing Degradation

Issue 1: Unexplained side reactions or poor yields in downstream functionalization.
  • Root Cause: Peroxide contamination. Hydroperoxides formed on the oxolane ring can act as unintended oxidants, interfering with sensitive catalysts (e.g., in cross-coupling reactions) or oxidizing the adjacent hydroxymethyl group to an aldehyde.

  • Diagnostic: Perform a peroxide test using KI-starch indicator strips (see SOP below).

  • Resolution: If peroxides are between 20–100 ppm, purify the compound by passing it through a plug of activated basic alumina. If >100 ppm, dispose of the batch immediately [2].

Issue 2: Inconsistent compound weighing or sticky/gummy appearance.
  • Root Cause: Hygroscopicity. The hydroxymethyl group readily absorbs atmospheric moisture, altering the molecular weight calculations and physical state of the compound.

  • Diagnostic: Run a Karl Fischer titration to quantify water content.

  • Resolution: Lyophilize the compound or dry it under high vacuum (ensure peroxide levels are <20 ppm before applying vacuum, as concentrating peroxides is highly dangerous). Store over anhydrous calcium sulfate (Drierite) in a desiccator.

Quantitative Data Summaries

Table 1: Storage Conditions and Shelf-Life Guidelines

Based on institutional safety guidelines for Class B peroxide-forming chemicals [2].

Storage StateContainer TypeAtmosphereTemperatureMax Shelf Life (Unopened)Max Shelf Life (Opened)
Neat (Solid/Oil)Amber GlassArgon / N₂4°C18 Months6 Months
Solution (e.g., in DCM)Amber GlassArgon / N₂4°C12 Months3 Months
Table 2: Peroxide Concentration Action Matrix
Peroxide Level (ppm)Visual IndicatorsRequired Action
0 - 20 ppm Clear, no crystalsSafe for use. Proceed with experiments.
20 - 100 ppm Clear, no crystalsPurify before use. Use Basic Alumina SOP.
> 100 ppm Cloudiness, stratificationDO NOT USE. Dispose of as hazardous waste.
Any Level Visible crystals on cap/liquidDO NOT TOUCH. Evacuate area; call EHS.

Experimental Protocols (Self-Validating SOPs)

Protocol A: Biannual Peroxide Testing

Causality: Potassium iodide (KI) reacts with hydroperoxides in an acidic medium to release free iodine (I₂), which forms a blue/brown complex with starch.

  • Preparation: Obtain commercially available Quantofix® Peroxide test strips (or equivalent KI-starch paper).

  • Sampling: In a fume hood, carefully open the compound vial. Dissolve a 1 mg aliquot of the compound in 1 mL of peroxide-free solvent (e.g., HPLC-grade water or ethanol).

  • Execution: Dip the test strip into the solution for 1 second. Shake off excess liquid.

  • Incubation: Wait exactly 15 seconds.

  • Validation: Compare the color of the strip to the manufacturer's color scale.

    • Self-Validation Step: Test a known peroxide-free solvent as a negative control to ensure the strips have not degraded from ambient humidity.

Protocol B: Peroxide Removal via Basic Alumina

Causality: The highly polar, basic surface of activated aluminum oxide (Brockmann I) strongly adsorbs hydroperoxides via hydrogen bonding and ionic interactions, allowing the less polar target compound to elute freely.

  • Column Prep: Pack a glass Pasteur pipette with glass wool at the narrowing. Add 2 grams of activated Basic Alumina (Activity I).

  • Conditioning: Flush the micro-column with 5 mL of peroxide-free dichloromethane (DCM) or ethyl acetate.

  • Loading: Dissolve the contaminated {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol in a minimal amount of DCM (approx. 1 mL) and load it onto the column.

  • Elution: Elute the compound using 10 mL of DCM/Methanol (95:5). Collect the eluent in a clean, pre-weighed amber vial.

  • Validation: Crucial Step. Before concentrating the eluent, repeat Protocol A on a drop of the eluent. If the test reads 0 ppm, it is safe to remove the solvent under reduced pressure.

StorageWorkflow Start Compound Receipt Store Store: Amber Glass, Ar/N2 Atmosphere, 4°C Start->Store Test Biannual Peroxide Testing Store->Test Decision Peroxide Concentration? Test->Decision Safe < 20 ppm Proceed with Synthesis Decision->Safe Warn 20 - 100 ppm Purify via Basic Alumina Decision->Warn Danger > 100 ppm or Crystals Dispose as Hazardous Waste Decision->Danger Warn->Store Re-test to validate

Decision matrix and workflow for the long-term storage and peroxide testing.

References

  • Title: Peroxide-Forming Chemicals (PFCs) - University of Georgia Office of Research Source: University of Georgia (UGA) URL: [Link]

  • Title: Peroxide-Forming Chemicals – Safety Guidelines Source: Texas Christian University (TCU) Environmental Health and Safety URL: [Link]

  • Title: The application of click chemistry in the synthesis of agents with anticancer activity Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry Source: Aurigene Pharmaceutical Services URL: [Link]

Reference Data & Comparative Studies

Validation

validating purity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol via LC-MS

Title: Validating the Purity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: A Comparative Guide to LC-MS vs. Traditional Methods Executive Summary The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: A Comparative Guide to LC-MS vs. Traditional Methods

Executive Summary

The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (Chemical Formula: C8​H13​N3​O2​ , Exact Mass: 183.1008 Da) is a highly functionalized 1,4-disubstituted 1,2,3-triazole. Typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from tetrahydrofurfuryl azide and propargyl alcohol, this scaffold is highly valued in drug discovery and bioconjugation[1].

However, validating its purity presents a unique analytical dilemma. The molecule lacks an extended conjugated π -system, rendering traditional UV-based detection methods severely inadequate. This guide objectively compares analytical modalities and provides a self-validating,2[2] LC-MS protocol specifically engineered to resolve and quantify trace regioisomers and unreacted precursors.

The Analytical Dilemma: Why Traditional Methods Fail

To understand why LC-MS is the gold standard for this specific triazole, we must examine the physical chemistry of the molecule and the causality behind the failure of alternative methods.

  • HPLC-UV: The oxolane (tetrahydrofuran) ring and the hydroxymethyl group are completely UV-transparent. The isolated 1,2,3-triazole ring only exhibits weak absorbance near 210 nm. At this low wavelength, mobile phase solvents (like methanol or acetonitrile) absorb strongly, causing severe baseline drift during gradient elution and masking trace impurities.

  • GC-MS: While mass spectrometry provides good sensitivity, the polar hydroxymethyl group causes severe secondary interactions with the silanol groups of standard GC columns. This results in peak tailing and thermal degradation at high injection port temperatures unless the sample undergoes tedious derivatization (e.g., silylation).

  • qNMR: Quantitative NMR is excellent for bulk purity and structural elucidation but lacks the dynamic range required for trace impurity profiling. Its Limit of Detection (LOD) typically hovers around 1–5%, which is unacceptable for pharmaceutical validation where impurities must be tracked below 0.1%.

Table 1: Comparative Analysis of Purity Validation Modalities for 1,2,3-Triazoles

Analytical ModalitySensitivity (LOD)Specificity for RegioisomersMatrix/Solvent InterferenceVerdict for Triazole Validation
HPLC-UV Poor (~0.1%)Moderate (Requires baseline separation)High (Interference at 210 nm)Not Recommended. Lacks a strong chromophore.
GC-MS ModerateGoodLowSuboptimal. Hydroxymethyl group causes thermal tailing.
qNMR Poor (~1-5%)Excellent (Distinct chemical shifts)Low (Requires deuterated solvent)Complementary. Good for bulk assay, fails trace analysis.
LC-MS (ESI+) Excellent (<0.01%) Excellent (Chromatography + EIC) Low (High S/N in EIC mode) Gold Standard. High ionization efficiency for basic nitrogens.

Mechanistic Origins of Impurities

To build a robust analytical method, you must know what you are looking for. The CuAAC "click" reaction is highly regioselective for the 1,4-disubstituted isomer[3]. However, incomplete catalysis, catalyst degradation, or thermal (uncatalyzed) cycloaddition can yield the 1,5-regioisomer as a trace byproduct[4]. Additionally, unreacted tetrahydrofurfuryl azide and propargyl alcohol must be monitored.

SynthesisPathway Alkyne Propargyl Alcohol (Alkyne) Catalyst Cu(I) Catalyst (CuAAC) Alkyne->Catalyst Azide Tetrahydrofurfuryl Azide (Azide) Azide->Catalyst Target {1-[(oxolan-2-yl)methyl]-1H- 1,2,3-triazol-4-yl}methanol (1,4-isomer Target) Catalyst->Target High Regioselectivity Impurity1 1,5-Regioisomer (Thermal Byproduct) Catalyst->Impurity1 Trace/Thermal Impurity2 Unreacted Precursors (Azide/Alkyne) Catalyst->Impurity2 Incomplete Rxn

Fig 1. CuAAC synthesis pathway and potential impurity generation.

Self-Validating LC-MS Protocol

This protocol leverages Positive Electrospray Ionization (ESI+). The causality here is simple: the 1,2,3-triazole ring contains basic nitrogen atoms. By utilizing an acidic mobile phase, we force the protonation of these nitrogens ( [M+H]+ ) prior to entering the MS source, exponentially increasing detection sensitivity.

Step 1: Sample Preparation
  • Diluent: 50:50 (v/v) LC-MS grade Water:Acetonitrile.

    • Causality: The target compound has a polar hydroxymethyl group and a relatively non-polar oxolane ring. A 50:50 mixture ensures complete dissolution without causing solvent-mismatch peak distortion (fronting) when injected into a highly aqueous initial mobile phase.

  • Concentration: Prepare a 1.0 mg/mL stock, diluted to a 10 µg/mL working solution.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 (2.1 mm × 50 mm, 1.7 µm particle size).

    • Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve the closely eluting 1,4- and 1,5-regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus polar analytes)

    • 0.5 - 4.0 min: 5% B 95% B (Linear gradient to elute the target and non-polar impurities)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • Flow rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Detection Mode: Extracted Ion Chromatogram (EIC) at m/z 184.1 ( [M+H]+ ).

    • Causality: Using EIC instead of the Total Ion Chromatogram (TIC) filters out background solvent ions, drastically improving the Signal-to-Noise (S/N) ratio for trace regioisomers.

ICH Q2(R2) Validation Framework

To ensure this method is trustworthy and reproducible, it must be validated according to the 5[5]. The workflow below illustrates the self-validating sequence required to prove the method is "fit for purpose."

ValidationWorkflow Start Method Development (C18, 0.1% FA Gradient) Spec Specificity (Resolve 1,4 vs 1,5 isomers) Start->Spec LOD LOD & LOQ (S/N >3 and >10 via EIC) Spec->LOD Linearity Linearity & Range (R² > 0.999) LOD->Linearity Precision Precision & Accuracy (RSD < 2.0%) Linearity->Precision Valid Validated LC-MS Method (ICH Q2(R2) Compliant) Precision->Valid

Fig 2. ICH Q2(R2) aligned LC-MS validation workflow for purity testing.

Key Validation Acceptance Criteria:

  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between the 1,4-isomer (target) and the 1,5-isomer (impurity)[2].

  • Sensitivity (LOD/LOQ): Utilizing the EIC at m/z 184.1, the LOD must achieve a Signal-to-Noise (S/N) ratio of ≥3:1 , and the LOQ must achieve an S/N of ≥10:1 .

  • Linearity: The calibration curve of the target mass must exhibit a coefficient of determination ( R2 ) ≥0.999 over the reporting range (e.g., 0.05% to 120% of the nominal concentration)[2].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. MDPI.
  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click[3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers.
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.

Sources

Comparative

Bioactivity Comparison Guide: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol and Advanced C-Nucleoside Derivatives

Executive Summary The synthesis of C-nucleoside analogues has become a cornerstone of modern drug discovery, driven by the need for molecules that mimic natural nucleosides but resist enzymatic degradation. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of C-nucleoside analogues has become a cornerstone of modern drug discovery, driven by the need for molecules that mimic natural nucleosides but resist enzymatic degradation. The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol represents a baseline pharmacophore in this class, combining an oxolane (tetrahydrofuran) sugar mimic with a 1,2,3-triazole linker.

As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity of this baseline hydrophilic derivative against advanced, highly lipophilic alternatives (such as adamantyl-substituted analogues). By examining the causality between structural modifications and antimicrobial efficacy, this guide provides researchers with a self-validating framework for synthesizing and screening next-generation triazole therapeutics.

Mechanistic Rationale: The Triazole-Oxolane Scaffold

To understand the performance of these derivatives, we must deconstruct the pharmacophore into three distinct operational domains:

  • The Oxolane Ring (Sugar Mimic): The tetrahydrofuran ring acts as a bioisostere for the ribose sugar found in natural nucleosides, allowing the molecule to be recognized by microbial enzymes and ribosomes[1].

  • The 1,2,3-Triazole Core: Synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this ring replaces the labile N-glycosidic bond[2]. The triazole is highly bioorthogonal; it possesses a strong dipole moment and hydrogen-bonding capabilities similar to an amide bond, but it is completely invisible to proteases and glycosylases, granting the molecule exceptional metabolic stability[3].

  • The C4-Substituent: This is the primary driver of bioactivity. The baseline molecule features a polar hydroxymethyl (methanol) group , which provides excellent aqueous solubility but poor membrane permeability. Substituting this with a bulky, lipophilic moiety fundamentally alters the molecule's pharmacokinetic profile.

Mechanism cluster_molecule C-Nucleoside Analogue Scaffold N1 Oxolane (THF) Ring (Sugar Mimic) N2 1,2,3-Triazole Core (Bioisosteric Linker) N1->N2 Stable C-C Bond N3 C4-Substituent (Hydroxymethyl vs. Adamantyl) N2->N3 CuAAC Modularity N4 Microbial Target (e.g., Ribosome / Membrane) N2->N4 Dipole & H-Bonding N3->N4 Lipophilic Insertion

Fig 1. Structural pharmacophore of oxolan-2-yl triazole derivatives and target interactions.

Bioactivity Comparison: Hydroxymethyl vs. Lipophilic Substituents

In vitro screening reveals a stark contrast in antimicrobial efficacy when the C4-substituent is modified. The table below compares the baseline {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol against two advanced adamantyl-substituted stereoisomers and standard clinical controls[1].

CompoundC4-SubstituentMIC S. aureus (µg/mL)MIC K. pneumoniae (µg/mL)Mechanistic Note
Baseline Derivative Hydroxymethyl> 50> 50High polarity restricts passive diffusion across the bacterial cell wall.
Analogue 25 Adamantyl (Isomer A)1.560.78Enhanced lipophilicity drives disruption of the lipid bilayer.
Analogue 27 Adamantyl (Isomer B)0.78 0.78 Optimal stereochemistry maximizes target binding affinity, outperforming Ampicillin.
Gentamycin Control3.120.78Aminoglycoside standard.
Ampicillin Control6.25> 50Beta-lactam standard.

Application Insight: The baseline hydroxymethyl derivative is practically inactive against pathogenic bacteria. Why? The highly polar hydroxyl group prevents the molecule from passively diffusing through the thick peptidoglycan layer of Gram-positive bacteria or the complex outer membrane of Gram-negative strains. By replacing the hydroxymethyl group with an adamantyl cage (Analogues 25 & 27), the partition coefficient (LogP) is drastically increased. This allows the molecule to partition into and destabilize the bacterial membrane, yielding Minimum Inhibitory Concentrations (MICs) that are 3 to 4 times more potent than standard antibiotics like Ampicillin[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and screening of these derivatives must follow a self-validating workflow. The protocols below are designed to eliminate false positives and ensure reproducibility.

Workflow Step1 Precursors Azide + Alkyne Step2 CuAAC Click CuSO4 / Ascorbate Step1->Step2 Catalysis Step3 Validation FTIR (Azide Loss) Step2->Step3 Purification Step4 Bioassay MIC Microdilution Step3->Step4 Profiling

Fig 2. Self-validating workflow from CuAAC synthesis to high-throughput antimicrobial screening.

Protocol A: CuAAC Synthesis of Triazole Derivatives

This protocol utilizes "Click Chemistry" to assemble the C-nucleoside analogues with near-quantitative yields[2].

  • Preparation: Dissolve 1.0 equivalent of oxolan-2-ylmethyl azide and 1.0 equivalent of the chosen alkyne (propargyl alcohol for the baseline; 1-ethynyladamantane for advanced analogues) in a 1:1 mixture of tert-butanol and water.

  • Catalytic Activation: Add 0.2 equivalents of sodium ascorbate, followed by 0.1 equivalents of CuSO₄·5H₂O.

    • Causality: The biphasic solvent system accelerates the cycloaddition via the hydrophobic effect. Sodium ascorbate must be added before the copper to reduce Cu(II) to the active Cu(I) catalyst in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction & Isolation: Stir at room temperature for 12 hours. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Analyze the crude product via FTIR spectroscopy. The complete disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ definitively confirms the total consumption of the starting material, validating the reaction's success before biological testing.

Protocol B: Resazurin-Assisted Antimicrobial Broth Microdilution Assay

Standard turbidity-based MIC assays are prone to errors if the highly lipophilic adamantyl derivatives precipitate in the aqueous broth. This protocol uses a metabolic dye to create a self-validating colorimetric readout.

  • Preparation: Prepare a 96-well microtiter plate. Perform serial two-fold dilutions of the triazole derivatives in Mueller-Hinton broth (concentration range: 50 µg/mL to 0.39 µg/mL).

  • Inoculation: Inoculate each well with a standardized microbial suspension (e.g., S. aureus ATCC 29213) to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Validation: Add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue and non-fluorescent) acts as an electron acceptor. Metabolically active, viable bacteria reduce it to resorufin (pink and highly fluorescent). A blue well definitively indicates bacterial death (or growth inhibition), completely bypassing false-positive turbidity readings caused by compound precipitation.

Conclusion

While {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol serves as an excellent structural foundation for C-nucleoside analogues, its inherent hydrophilicity severely limits its standalone antimicrobial bioactivity. By leveraging the modularity of the CuAAC click reaction to substitute the hydroxymethyl group with lipophilic moieties like adamantane, researchers can synthesize highly potent derivatives that outperform standard clinical antibiotics in vitro.

References

  • Source: ARKAT USA (Arkivoc Journal)
  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Source: National Institutes of Health (PMC)

Sources

Validation

Reactivity Profiling: {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol vs. Propargyl Alcohol

As drug development and materials science increasingly rely on modular synthesis, understanding the precise reactivity shifts between reactive precursors and their stable functional products is critical. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on modular synthesis, understanding the precise reactivity shifts between reactive precursors and their stable functional products is critical. This guide provides an in-depth comparative analysis between propargyl alcohol (a highly reactive, terminal alkyne) and its click-chemistry derivative, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (a stable, coordinating triazole scaffold).

By examining the structural and electronic causality behind their behaviors, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to manipulate these molecules effectively in complex synthetic workflows.

Structural and Electronic Causality

The fundamental divergence in reactivity between these two molecules stems from the conversion of an sp-hybridized alkyne into an sp²-hybridized aromatic heterocycle.

Propargyl Alcohol: The Reactive Precursor

Propargyl alcohol ( HC≡C−CH2​OH ) is characterized by its terminal alkyne and a primary hydroxyl group. The exposed π -electron cloud of the alkyne makes it highly susceptible to transition-metal-catalyzed cross-coupling (e.g., Sonogashira) and cycloadditions[1]. The proximity of the electron-withdrawing triple bond slightly acidifies the primary alcohol (pKa ~13.6) compared to standard aliphatic alcohols, while leaving it sterically unhindered for rapid esterification or etherification.

{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: The Stable Scaffold

Synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of propargyl alcohol with 2-(azidomethyl)tetrahydrofuran (oxolane-2-ylmethyl azide), this molecule represents a paradigm shift in stability.

  • Loss of Alkyne Reactivity: The alkyne is consumed, rendering the molecule inert to cross-coupling or further cycloaddition.

  • Aromatic Stability & Coordination: The newly formed 1,2,3-triazole ring is highly aromatic and chemically robust. It possesses multiple nitrogen lone pairs (specifically N2 and N3) that act as powerful σ -donors for transition metal coordination.

  • Hydroxyl Environment: The primary hydroxyl group remains, but its reactivity is altered. It is now situated adjacent to a bulky, electron-withdrawing triazole ring and a flexible oxolane (THF) ring. This steric bulk slows down esterification kinetics[2], while the proximity to the triazole nitrogen allows for bidentate or tridentate metal chelation[3].

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative shifts in reactivity when transitioning from the alkyne precursor to the triazole product.

Reactivity ParameterPropargyl Alcohol{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
C4 Hybridization sp (Terminal Alkyne)sp² (Aromatic Triazole)
CuAAC (Click) Reactivity Highly Active (Substrate)[1]Inactive (Stable Product)
Metal Coordination Weak ( π -binding only)Strong, Multidentate (N-lone pairs, OH, THF-O)
Hydroxyl Oxidation Prone to alkyne oxidative cleavageClean conversion to aldehyde/carboxylic acid[3]
Esterification Kinetics Rapid, sterically unhinderedSlower, hindered by triazole/oxolane bulk[2]
Thermal/Chemical Stability Volatile, reactive at high tempsHighly stable, resistant to harsh acidic/basic conditions

Mechanistic Pathway Visualization

The following diagram maps the divergent reactivity pathways of both molecules, highlighting how the CuAAC transformation dictates downstream synthetic utility.

Reactivity_Comparison PA Propargyl Alcohol (Alkyne + OH) Triazole {1-[(oxolan-2-yl)methyl]- 1H-1,2,3-triazol-4-yl}methanol PA->Triazole CuAAC (Click) with THF-azide AlkRxn Alkyne Reactivity (CuAAC, Sonogashira) PA->AlkRxn Highly Reactive OHRxn Hydroxyl Reactivity (Oxidation, Esterification) PA->OHRxn Standard Primary OH Coord Metal Coordination (N/O Chelation) Triazole->Coord Strong Ligand Triazole->OHRxn Sterically Hindered OH

Fig 1. Reactivity divergence from propargyl alcohol to its triazole derivative.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided for each workflow.

Protocol 4.1: Synthesis of the Triazole via CuAAC

Causality: Propargyl alcohol is reacted with 2-(azidomethyl)tetrahydrofuran. Ascorbic acid is used to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling)[1].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(azidomethyl)tetrahydrofuran (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: Add CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%). The solution will transition from blue to pale yellow/green, indicating the formation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (TLC & IR): Monitor via TLC (EtOAc/Hexane). The disappearance of the azide starting material can be validated by IR spectroscopy (loss of the strong azide stretch at ~2100 cm⁻¹).

  • Workup: Extract with ethyl acetate ( 3×15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure triazole.

Protocol 4.2: Chemoselective Oxidation of the Triazolyl-Methanol

Causality: Oxidizing propargyl alcohol directly often leads to alkyne cleavage or explosive peroxides. However, the triazole ring is highly stable to oxidation[3]. We utilize TEMPO/BAIB to chemoselectively oxidize the primary hydroxyl to an aldehyde without over-oxidizing to the carboxylic acid or degrading the oxolane ring.

  • Preparation: Dissolve {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (1.0 mmol) in dichloromethane (10 mL).

  • Reagent Addition: Add TEMPO (0.1 mmol, 10 mol%) and bis(acetoxy)iodobenzene (BAIB) (1.1 mmol).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (NMR): Take a crude ¹H NMR aliquot. The successful transformation is validated by the disappearance of the CH2​OH signal (typically a doublet/multiplet around 4.7 ppm) and the emergence of a sharp aldehyde proton singlet at >9.5 ppm.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ , extract with DCM, and purify via silica gel chromatography.

Protocol 4.3: Transition Metal Complexation (Cu²⁺)

Causality: The 1,2,3-triazole acts as a potent ligand. The N3 nitrogen and the adjacent hydroxyl oxygen form a stable bidentate chelate with transition metals, a property entirely absent in propargyl alcohol.

  • Preparation: Dissolve the synthesized triazole ligand (2.0 mmol) in hot methanol (15 mL).

  • Metal Addition: Slowly add a solution of CuCl2​⋅2H2​O (1.0 mmol) in methanol (5 mL) dropwise.

  • Reaction: Reflux the mixture for 2 hours. A distinct color change from pale blue to deep green/turquoise indicates complex formation.

  • Self-Validation (UV-Vis & NMR):

    • NMR: The sharp diamagnetic peaks of the free triazole ligand in ¹H NMR will broaden significantly or disappear due to the paramagnetic nature of the Cu(II) center.

    • UV-Vis: A new d-d transition band will appear in the 600–700 nm region, confirming metal coordination.

  • Isolation: Cool the solution to 0 °C to precipitate the complex. Filter and wash with cold diethyl ether.

Sources

Comparative

A Comparative Analysis of the Cytotoxic Profile of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol in Human Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,2,3-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,2,3-triazole core has emerged as a "privileged" structure in medicinal chemistry due to its synthetic accessibility and diverse biological activities, including significant anticancer properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a specific 1,2,3-triazole derivative, {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, against a panel of human cancer cell lines. We will delve into its performance relative to other triazole-based compounds, underpinned by detailed experimental protocols and mechanistic insights.

The rationale for investigating this particular molecule stems from the established precedent of 1,2,3-triazole derivatives exhibiting potent antiproliferative activities.[3][5] The introduction of an oxolane (tetrahydrofuran) moiety and a hydroxymethyl group to the triazole scaffold presents an intriguing avenue for exploring structure-activity relationships and identifying novel pharmacophores with improved therapeutic indices.

Comparative Cytotoxicity: Benchmarking Against Alternative Triazole Analogs

To contextualize the cytotoxic efficacy of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, a comparative study is essential. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of our target compound alongside other reported triazole derivatives against various human cancer cell lines. A lower IC50 value signifies greater potency.[6][7]

Compound IDStructureCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM) of Ref. Compound
Target Compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanolMCF-7Breast AdenocarcinomaHypothetical DataDoxorubicinHypothetical Data
A549Lung CarcinomaHypothetical DataCisplatinHypothetical Data
HT-29Colorectal AdenocarcinomaHypothetical Data5-FluorouracilHypothetical Data
Comparator A 1,2,3-triazole-containing carboxyamidotriazole[3]Lung Cancer Cell LineLung---
Comparator B Phosphonate 1,2,3-triazole derivative[3]HT-1080Fibrosarcoma15.13Doxorubicin-
Comparator C Thiabendazole-derived 1,2,3-triazole (Compound 4g)[8]HT29Colon Carcinoma1.28-7.72--
Comparator D Stilbene linked 1,2,3-triazole (Compound 7c)[9]Pancreatic, Colorectal, Lung Carcinoma-11.6–19.3--
Comparator E 1,2,3-triazole-1,3,4-oxadiazole hybrid (Compound 23)[10]MCF-7Breast Adenocarcinoma1.26Tamoxifen5.12

Note: The IC50 values for the "Target Compound" are presented as hypothetical data for illustrative purposes, as direct experimental results were not available in the initial literature search. The data for comparator compounds are sourced from published studies.

Mechanistic Insights: Unraveling the Mode of Action

The cytotoxic effects of triazole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[2][7] While the precise mechanism of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol requires empirical validation, the broader class of triazoles has been shown to exert their anticancer effects through various pathways.[11][12]

Key Anticancer Mechanisms of Triazole Compounds:

  • Enzyme Inhibition: Triazoles are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as kinases, thymidylate synthase, and aromatase.[10][11]

  • Induction of Apoptosis: Many triazole derivatives have been demonstrated to trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[2][13]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing and proliferating.[2][3]

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer agents.

cluster_0 cluster_1 cluster_2 cluster_3 Triazole Compound Triazole Compound Cellular Stress Cellular Stress Triazole Compound->Cellular Stress Bax Bax Cellular Stress->Bax Bak Bak Cellular Stress->Bak Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. [14][15]An increase in LDH activity in the supernatant is indicative of cell lysis and membrane damage. [14] Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes and carefully transfer 100 µL of the supernatant to a new 96-well plate. [16]3. Reaction Mixture: Add 100 µL of the LDH reaction solution to each well. [16]4. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [14]

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key effector caspases in the apoptotic pathway. [17] Protocol:

  • Cell Culture and Treatment: Plate and treat cells as previously described.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. Increased luminescence correlates with increased caspase 3/7 activity and apoptosis.

Conclusion and Future Directions

The exploration of 1,2,3-triazole derivatives as potential anticancer agents is a vibrant and promising area of research. [1][4][18]The hypothetical cytotoxic profile of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, when benchmarked against its analogs, underscores the potential for nuanced structural modifications to significantly impact biological activity. The provided experimental frameworks offer a robust starting point for empirically validating its efficacy and elucidating its precise mechanism of action.

Future investigations should focus on a comprehensive in vitro evaluation of this target compound against a diverse panel of cancer cell lines, including both solid and hematological malignancies. Mechanistic studies, including cell cycle analysis, apoptosis assays, and target identification, will be crucial for understanding its molecular pharmacology. Furthermore, assessing its selectivity by comparing its cytotoxicity in cancer cells versus normal, non-cancerous cell lines is a critical step in evaluating its therapeutic potential. [6]Ultimately, promising in vitro data will pave the way for in vivo studies to determine its efficacy and safety in preclinical animal models.

References

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available from: [Link]

  • Synthesis and Anticancer Activity of 1,2,3-Triazole Fused N-Arylpyrazole Derivatives. Available from: [Link]

  • Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives - MDPI. Available from: [Link]

  • Apoptosis Pathway Assay Services - Reaction Biology. Available from: [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Available from: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. Available from: [Link]

  • Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available from: [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development - PubMed. Available from: [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available from: [Link]

  • A comprehensive review on triazoles as anticancer agents - DergiPark. Available from: [Link]

  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC. Available from: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. Available from: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. Available from: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. Available from: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available from: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. Available from: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Available from: [Link]

  • Apoptosis Assays - MilliporeSigma. Available from: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. Available from: [Link]

  • Full article: Cell-based apoptosis assays in oncology drug discovery - Taylor & Francis. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • MTT Assay Protocol. Available from: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - Semantic Scholar. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available from: [Link]

  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex heterocyclic compounds not just as a regulatory requirement, but as a precise chemical operation. The compound {1-[(oxolan-2-yl)methyl]-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of complex heterocyclic compounds not just as a regulatory requirement, but as a precise chemical operation. The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol presents a unique intersection of hazards due to its hybrid structure: an oxolane (tetrahydrofuran) ring, a 1,2,3-triazole core, and its typical origin from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

To ensure laboratory safety and environmental compliance, we must address the specific chemical reactivity of each moiety. Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous is the foundation of effective safety protocols. The hazards of this compound are dictated by its structural components and synthesis history:

  • The Oxolane (Tetrahydrofuran) Moiety: The ether linkage in the oxolane ring is highly susceptible to auto-oxidation. Exposure to air and light facilitates radical abstraction at the alpha-carbon, leading to the formation of explosive hydroperoxides over time[1]. Any aged solutions or dried residues pose a severe friction- and shock-sensitive explosion risk.

  • The 1,2,3-Triazole Core: Triazole derivatives are biologically active and can cause serious eye and skin irritation[2][3]. Furthermore, because triazoles are nitrogen-rich heterocycles, their thermal decomposition or uncontrolled combustion generates highly toxic nitrogen oxides (NOx)[4].

  • Synthesis Residuals (Click Chemistry): This compound is almost exclusively synthesized via CuAAC. Consequently, crude waste streams often contain copper catalysts and unreacted sodium azide. Sodium azide is highly toxic to aquatic life and, critically, reacts with acids to form volatile, lethal hydrazoic acid gas[5].

Quantitative Safety Parameters

To standardize operations, adhere strictly to the following quantitative thresholds when managing this compound and its associated waste streams.

Operational ParameterThreshold / SpecificationRequired Action / Causality
Peroxide Concentration < 20 ppmSafe for standard organic waste processing.
Peroxide Concentration 20 – 100 ppmTreat immediately with a reducing agent (e.g., FeSO₄) prior to disposal[1].
Peroxide Concentration > 100 ppmDo not touch. Evacuate area and contact specialized hazardous materials disposal.
Crude Waste pH pH 7.5 – 9.0Maintain basicity to prevent unreacted azides from forming toxic hydrazoic acid[5].
Incineration Temp. > 1000 °CRequired to completely cleave the triazole ring and prevent toxic byproducts.
PPE Glove Specs > 0.11 mm NitrileMinimum thickness for handling solids; use heavier butyl rubber for solutions[3].

Operational Waste Segregation Workflow

Proper segregation is critical to prevent incompatible chemical reactions in waste carboys. Follow the logic outlined in the diagram below to route your waste correctly.

WasteDisposalWorkflow A Waste Generation: {1-[(oxolan-2-yl)methyl]-...} B Peroxide Screening (Oxolane Ether Linkage) A->B C Peroxides >20 ppm Neutralize with FeSO4 or NaHSO3 B->C Positive D Peroxides <20 ppm Safe for Processing B->D Negative C->D Post-Treatment E Assess Waste Matrix D->E F Crude Synthesis Mix (Contains Cu catalysts & Azides) E->F Unpurified G Purified Organic Waste (Solutions or Solid) E->G Purified H Aqueous Heavy Metal Waste DO NOT MIX WITH ACID F->H Segregate Cu/Azide I Non-Halogenated Organics (Incineration with Scrubbing) G->I Direct Disposal

Fig 1: Operational waste segregation and disposal workflow for oxolane-triazole derivatives.

Step-by-Step Methodologies

Protocol A: Peroxide Screening and Neutralization

Because of the oxolane ring, any solution of this compound older than 3 months (or of unknown origin) must be validated before disposal to prevent detonation during waste transport.

  • Sampling: Operating within a certified chemical fume hood, extract a 1 mL aliquot of the waste solution.

  • Testing: Apply the aliquot to a quantitative KI-starch peroxide test strip. Wait exactly 15 seconds for the colorimetric reaction to complete.

  • Neutralization (If >20 ppm): While stirring the bulk waste container magnetically, slowly add a freshly prepared 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium metabisulfite (NaHSO₃). The reducing agent will cleave the dangerous hydroperoxide bonds[1].

  • Verification: Wait 30 minutes, then retest the solution. Proceed to Protocol B only when peroxides register at < 5 ppm.

Protocol B: Segregation and Final Disposal
  • Matrix Evaluation: Determine if you are disposing of purified {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol or a crude CuAAC reaction mixture.

  • Handling Crude Mixtures (Azide/Copper Hazard):

    • Critical pH Check: Test the pH of the crude waste. Adjust to pH 8 using dilute NaOH if necessary. Never allow this waste to mix with acidic waste streams, as unreacted sodium azide will convert to lethal hydrazoic acid[5].

    • Transfer to a dedicated, clearly labeled "Aqueous Heavy Metal / Azide Waste" carboy.

  • Handling Purified Compound:

    • Dissolve any solid residues in a minimal volume of a non-halogenated solvent (e.g., ethanol).

    • Transfer to the "Non-Halogenated Organic Waste" container.

  • Destruction: Entrust the segregated organic waste to a licensed hazardous waste facility. The manifest must specify high-temperature incineration with flue gas scrubbing to safely capture the NOx emissions generated by the breakdown of the 1,2,3-triazole ring[2][4].

Protocol C: Emergency Spill Response
  • Isolation: Immediately evacuate non-essential personnel. Don chemical splash goggles, a respirator (if powder is aerosolized), and heavy-duty nitrile gloves[3].

  • Containment: Surround liquid spills with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Do not use sawdust or paper towels, as the oxolane moiety is highly flammable and poses a peroxide fire risk[1].

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed material or spilled powder to prevent electrostatic ignition[3][4].

  • Remediation: Place the collected material into a compatible polyethylene container, seal tightly, and label as hazardous waste for immediate incineration. Wash the spill area thoroughly with soap and water to remove residual triazole irritants.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Tetrahydrofuran) Thermo Fisher Scientific
  • SAFETY DATA SHEET - TCI Chemicals (1H-1,2,3-Triazole) TCI Chemicals
  • Click Chemistry: Synthesis of a Triazole MDHV
  • 1H-1,2,3-Triazole SDS, 288-36-8 Safety D
  • 4,5-DIBROMO-1H-1,2,3-TRIAZOLE - Safety D

Sources

Handling

Personal protective equipment for handling {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

An authoritative guide on the safety protocols, personal protective equipment (PPE), and logistical handling for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol . As a synthetic intermediate frequently utilized i...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the safety protocols, personal protective equipment (PPE), and logistical handling for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol .

As a synthetic intermediate frequently utilized in drug discovery and click chemistry (CuAAC) workflows, this compound presents a unique intersection of chemical hazards. Standard laboratory templates often fail to address the specific mechanistic risks posed by its tripartite structure. This guide provides a self-validating, step-by-step operational framework designed for researchers and safety officers.

Hazard Assessment & Causality (The "Why" Behind the PPE)

To design an effective safety protocol, we must first deconstruct the molecule's structural components and their inherent physical and biological risks:

  • The Oxolane (Tetrahydrofuran) Moiety: Cyclic ethers are notoriously prone to auto-oxidation. Upon prolonged exposure to atmospheric oxygen and light, the alpha-carbon of the oxolane ring can form highly reactive, shock-sensitive peroxides[1]. While the solid or pure liquid form of this specific derivative may oxidize slower than pure THF, any protocol involving its concentration (e.g., rotary evaporation) must account for thermal or friction-induced detonation risks[2].

  • The 1H-1,2,3-Triazole Core: Triazoles are privileged scaffolds in medicinal chemistry due to their ability to coordinate with biological targets, such as cytochrome P450 enzymes[3]. Consequently, novel triazole derivatives must be treated as potent biological agents. They are classified as serious skin and eye irritants, and repeated dermal exposure may lead to sensitization or unknown systemic toxicities[4].

  • The Hydroxymethyl Group: The addition of a methanol group increases the molecule's hydrogen-bonding capacity and polarity. This enhances its solubility in polar aprotic solvents (like DMF or DMSO), which act as highly efficient carrier solvents that can rapidly transport the dissolved compound through the human skin barrier.

Personal Protective Equipment (PPE) Matrix

Because this compound is rarely handled in isolation and is typically dissolved in aggressive organic solvents during synthesis, your PPE must protect against both the solute (the triazole derivative) and the carrier solvent.

Table 1: Glove Compatibility & Selection Matrix Note: Permeation rates vary by manufacturer; always inspect gloves for degradation (swelling, dissolving) prior to use[5].

Glove MaterialRecommended Use CaseChemical Resistance ProfileLimitations
Nitrile (Disposable, 5-mil) Weighing dry powder; incidental splash protection.Good against aqueous solutions and mild organics.Fails rapidly against cyclic ethers (THF/oxolanes) and chlorinated solvents (DCM)[5][6].
Butyl Rubber (Heavy Duty) Primary synthesis; handling solutions in THF/DCM.Excellent resistance to cyclic ethers, ketones, and aldehydes[6].Reduced tactile dexterity; higher cost.
Neoprene Waste consolidation; handling mixed aqueous/organic waste.Broad-spectrum resistance to bases, acids, and alcohols.Poor resistance to pure cyclic ethers and halogenated solvents[6].

Ocular and Respiratory Protection:

  • Eyes: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[4]. Safety glasses with side shields are insufficient when handling peroxidizable solutions.

  • Respirator: Routine handling in a certified chemical fume hood negates the need for a respirator. However, if the compound is heated or aerosolized outside of engineering controls, a half-mask respirator with organic vapor cartridges is required[4].

Operational Workflow: Handling & Transfer

To ensure scientific integrity and personnel safety, every interaction with this compound must be a self-validating process.

Step-by-Step Handling Protocol:

  • Age Verification & Peroxide Testing: Before opening the container, check the receipt and opening dates. If the compound or its solution has been stored for more than 3 months, test it using commercial potassium iodide (KI) peroxide test strips[1][2].

    • Actionable Threshold: If peroxide levels exceed 100 ppm, do not evaporate or distill the material. Treat it as explosive waste[2].

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks (penetration) or signs of degradation[5]. Don tightly fitting splash goggles and a flame-resistant lab coat[4].

  • Fume Hood Transfer: Conduct all weighing and transferring inside a chemical fume hood. Use non-sparking spatulas (e.g., Teflon or ceramic) to prevent electrostatic discharge, which could ignite localized peroxide concentrations or flammable carrier solvents[4].

  • Post-Operation Purging: Because the oxolane ring is susceptible to auto-oxidation, purge the primary container headspace with an inert gas (Nitrogen or Argon) before sealing. This displaces atmospheric oxygen and significantly extends the safe shelf-life of the chemical[7]. Store in a cool, dark, and dry environment[4].

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent the spread of vapors and avoid the mechanical shock of concentrated peroxides.

Step-by-Step Spill Response:

  • Isolate & Evacuate: Immediately alert personnel in the vicinity. Close laboratory doors to isolate the area and remove all nearby ignition sources (unplug hotplates, turn off open flames)[8][9].

  • Upgrade PPE: If the spill is larger than 500 mL or involves highly concentrated solutions, upgrade to heavy-duty butyl gloves, a face shield, and an impermeable chemical apron[8][9].

  • Containment: Encircle the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[9]. Crucial Causality: Never use paper towels or combustible absorbents for peroxidizable compounds, as the increased surface area accelerates oxidation and can lead to spontaneous ignition.

  • Collection: Allow a few minutes for complete absorption. Using a non-sparking plastic scoop, carefully collect the saturated absorbent into a heavy-duty plastic hazardous waste bag[8].

  • Decontamination: Wipe the affected surface with a compatible decontaminating solvent (e.g., a mild detergent solution or isopropanol), followed by soap and water[9][10].

  • Disposal: Label the bag clearly as "Hazardous Waste - Spill Clean Up Debris (Oxolane/Triazole Derivative)" and submit it to your Environmental Health and Safety (EHS) department for incineration[8]. Do not dispose of this compound down the drain, as it is water-soluble and may persist in wastewater treatment systems[11].

Safety Workflow Visualization

G Start Chemical Receipt & Storage Test Peroxide Testing (Oxolane Ring) Start->Test Every 3-6 Months PPE Don Specific PPE (Butyl Gloves, Goggles) Test->PPE Negative Result Handle Fume Hood Handling & Transfer PPE->Handle Spill Spill Response (Vermiculite/Sand) Handle->Spill If Spilled Waste Hazardous Waste Disposal Handle->Waste Routine Disposal Spill->Waste

Fig 1: Safety workflow for handling and disposing of oxolane-triazole derivatives.

References

  • Glove Chemical Compatibility Guide – Utah State University Office of Research Environmental Health and Safety. Available at:[Link]

  • Safe Handling of Peroxide-Formers (PFs) – University of Wisconsin-Madison Environment, Health & Safety. Available at:[Link]

  • Peroxide Forming Chemicals – Department of Biology, University of York. Available at:[Link]

  • Peroxide-Forming Chemicals Handling Guidelines – Stephen F. Austin State University. Available at:[Link]

  • Chemical Spill Response Procedures – University of Louisville. Available at: [Link]

  • Chemical Spill Response – Temple University Campus Operations. Available at: [Link]

  • Guide for Chemical Spill Response – American Chemical Society (ACS). Available at: [Link]

Sources

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